Irg1-IN-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H15FO4 |
|---|---|
Molecular Weight |
314.3 g/mol |
IUPAC Name |
(3Z)-2-benzyl-3-[(4-fluorophenyl)methylidene]butanedioic acid |
InChI |
InChI=1S/C18H15FO4/c19-14-8-6-13(7-9-14)11-16(18(22)23)15(17(20)21)10-12-4-2-1-3-5-12/h1-9,11,15H,10H2,(H,20,21)(H,22,23)/b16-11- |
InChI Key |
DZXOXUPVMSOERA-WJDWOHSUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC(/C(=C/C2=CC=C(C=C2)F)/C(=O)O)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=CC2=CC=C(C=C2)F)C(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Irg1-IN-1 in Cancer Immunology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Immune-responsive gene 1 (Irg1), and its enzymatic product itaconate, have emerged as critical regulators of the tumor microenvironment (TME). Primarily expressed by myeloid cells such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), the Irg1/itaconate axis predominantly exerts an immunosuppressive function, hindering effective anti-tumor immune responses. This has positioned Irg1 as a compelling therapeutic target for cancer immunotherapy. Irg1-IN-1, a novel itaconic acid derivative and Irg1 inhibitor, represents a promising strategy to reverse this immunosuppression and enhance the efficacy of cancer treatments. This technical guide provides an in-depth overview of the function of Irg1 in cancer immunology, the mechanism of action of this compound, supporting quantitative data, and detailed experimental protocols.
The Immunosuppressive Role of Irg1/Itaconate in the Tumor Microenvironment
Irg1, also known as aconitate decarboxylase 1 (ACOD1), is an enzyme that catalyzes the conversion of the Krebs cycle intermediate cis-aconitate to itaconate.[1][2] In the context of cancer, tumor cells can induce the expression of Irg1 in TAMs and MDSCs through pathways such as NF-κB activation.[3] The resulting accumulation of itaconate within the TME leads to a multifaceted suppression of anti-tumor immunity:
-
Inhibition of Cytotoxic T-cell Function: Itaconate secreted by myeloid cells can be taken up by CD8+ T cells, where it suppresses their proliferation, cytokine production (e.g., IFN-γ, TNF-α), and cytolytic activity. Mechanistically, itaconate can impede the biosynthesis of essential amino acids like aspartate and serine/glycine in T cells, thereby limiting their effector functions.
-
Reduced T-cell Infiltration: Itaconate can inhibit TET DNA dioxygenases in macrophages, leading to a dampened expression of inflammatory genes, including the chemokines CXCL9 and CXCL10. These chemokines are crucial for recruiting CXCR3-expressing CD8+ T cells to the tumor site. By downregulating these chemokines, itaconate effectively reduces the infiltration of cytotoxic T cells into the tumor.
-
Promotion of T-cell Exhaustion: The Irg1/itaconate axis has been implicated in promoting the expression of exhaustion markers, such as PD-1 and TIM-3, on CD8+ T cells.
-
Polarization of Macrophages: While the role of itaconate in macrophage polarization is complex and context-dependent, in the TME, it is often associated with promoting a pro-tumoral, M2-like phenotype.
The culmination of these effects is the creation of an immunosuppressive TME that allows tumors to evade immune destruction and resist immunotherapies like immune checkpoint blockade.
This compound: A Novel Inhibitor Targeting the Irg1/Itaconate Axis
This compound is an itaconic acid derivative that functions as an inhibitor of the Irg1 enzyme. By blocking the production of itaconate, this compound aims to reverse the immunosuppressive effects mediated by this metabolite. The therapeutic rationale is to reprogram the TME into a more pro-inflammatory state, thereby enhancing anti-tumor immunity.
Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of Irg1, leading to a reduction in itaconate levels. This has several downstream consequences within the TME:
-
Restoration of T-cell Effector Function: By reducing itaconate levels, this compound is expected to alleviate the suppression of CD8+ T-cell proliferation and cytokine production.
-
Enhanced T-cell Infiltration: Inhibition of Irg1 can lead to increased expression of chemokines like CXCL9 and CXCL10 by macrophages, promoting the recruitment of cytotoxic T cells into the tumor.
-
Reprogramming of Myeloid Cells: this compound can potentially shift the polarization of TAMs towards a more anti-tumoral, M1-like phenotype and reduce the suppressive activity of MDSCs.
This mechanism suggests that this compound could be effective both as a monotherapy and in combination with other immunotherapies, such as anti-PD-1/PD-L1 antibodies, to achieve a more robust and durable anti-tumor response.
Quantitative Data for Irg1 Inhibitors
The following tables summarize the available quantitative data for this compound and another reported Irg1 inhibitor, ERG344.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line/System | Concentration | Effect | Reference |
| Itaconic Acid Production | LPS-stimulated hMDMs | 0.5 mM; 2 mM | Reduction in itaconic acid production | |
| TNFα Secretion | LPS-stimulated hMDMs | 0.5 mM; 2 mM | Reduction in TNFα secretion | |
| Cell Proliferation | C-IRG1-9 rat glioma cells | 0.5 mM; 1 mM | Inhibition of proliferation | |
| Cell Proliferation | TCR-activated hCD8+ T cells | 10 nM | Increased proliferation | |
| Histone Methylation | TCR-activated hCD8+ T cells | 10 µM | Depletion of H3K4me3 |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Model | Dosage & Administration | Key Findings | Reference |
| C57BL/6 mice | CT26 colorectal tumors | 0.2 mg/kg; i.p.; 27 days | - Increased survival- Decreased intratumoral frequency of M-MDSCs |
Table 3: Activity of ERG344 (for comparison)
| Assay/Model | System | Value/Dosage | Effect | Reference |
| IC50 | C6 rat glioblastoma cells expressing Irg1 | ~150 µM | Inhibition of itaconate synthesis | |
| In Vivo Efficacy | Syngeneic CT26 colon cancer model | 0.2 mg/kg i.p. (daily) or 0.3 mg/kg p.o. (daily) | - Suppressed tumor growth- Increased survival probability |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on cancer immunology.
In Vitro Macrophage Polarization Assay
This protocol describes the differentiation of bone marrow-derived macrophages (BMDMs) and their polarization into M1 and M2 phenotypes.
Materials:
-
Bone marrow cells isolated from mice
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
Interleukin-4 (IL-4)
-
6-well tissue culture plates
-
This compound or other test compounds
Procedure:
-
BMDM Differentiation:
-
Isolate bone marrow from the femurs and tibias of mice.
-
Culture the cells in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for 7 days.
-
On day 3, add fresh media containing M-CSF.
-
On day 7, detach the differentiated macrophages (M0) for subsequent experiments.
-
-
Macrophage Polarization:
-
Plate the M0 macrophages in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
To induce M1 polarization, treat the cells with 100 ng/mL LPS and 20 ng/mL IFN-γ.
-
To induce M2 polarization, treat the cells with 20 ng/mL IL-4.
-
For control, maintain an unstimulated M0 group.
-
To test the effect of this compound, pre-treat the cells with the desired concentration of the inhibitor for 1-2 hours before adding the polarizing stimuli.
-
-
Analysis (24-48 hours post-polarization):
-
Gene Expression (qPCR): Analyze the expression of M1 markers (e.g., Nos2, Tnf, Il6) and M2 markers (e.g., Arg1, Mrc1, Il10).
-
Protein Expression (Flow Cytometry): Stain for M1 surface markers (e.g., CD80, CD86) and M2 surface markers (e.g., CD206, CD163).
-
Cytokine Secretion (ELISA/Multiplex Assay): Measure the concentration of cytokines in the culture supernatant (e.g., TNF-α, IL-6, IL-12 for M1; IL-10, TGF-β for M2).
-
CD8+ T-cell Suppression Assay
This assay evaluates the ability of itaconate or myeloid cells to suppress the proliferation of CD8+ T cells and the reversal of this suppression by this compound.
Materials:
-
Splenic CD8+ T cells (e.g., from OT-I transgenic mice if using ovalbumin as an antigen)
-
Antigen-presenting cells (APCs)
-
T-cell activation reagents (e.g., anti-CD3/CD28 antibodies or specific antigen)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Itaconate or conditioned media from macrophage cultures
-
This compound
-
96-well round-bottom plates
Procedure:
-
T-cell Labeling:
-
Isolate CD8+ T cells from the spleen.
-
Label the T cells with CFSE according to the manufacturer's protocol. CFSE is a fluorescent dye that is diluted with each cell division, allowing for the tracking of proliferation.
-
-
Co-culture Setup:
-
In a 96-well plate, co-culture the CFSE-labeled CD8+ T cells with APCs and a T-cell stimulus (e.g., anti-CD3/CD28 beads or a specific peptide antigen).
-
In separate wells, add itaconate at various concentrations or conditioned media from M1-polarized macrophages (with or without this compound treatment).
-
Include a control group with no suppressive agent.
-
-
Analysis (72 hours post-stimulation):
-
Harvest the cells and analyze by flow cytometry.
-
Gate on the CD8+ T-cell population and measure the dilution of the CFSE signal.
-
The percentage of proliferated cells and the number of cell divisions can be quantified. A reduction in CFSE dilution indicates suppression of proliferation.
-
In Vivo Syngeneic Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6)
-
Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) into the flank of the mice.
-
-
Treatment:
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 0.2 mg/kg, i.p., daily) or the vehicle control to the respective groups.
-
-
Monitoring and Analysis:
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width²)/2.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis.
-
Tumor Analysis:
-
Weigh the tumors.
-
Perform flow cytometry on single-cell suspensions of the tumors to analyze the immune cell infiltrate (e.g., CD8+ T cells, regulatory T cells, MDSCs, and macrophage subtypes).
-
Perform immunohistochemistry (IHC) to visualize immune cell infiltration and other markers of interest.
-
-
Survival Study: In a separate cohort, monitor the mice for survival.
-
Visualizations
Signaling Pathway of Irg1/Itaconate-Mediated Immunosuppression
Caption: Irg1/Itaconate-mediated immunosuppression in the TME.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for an in vivo syngeneic tumor model study.
Conclusion
The Irg1/itaconate axis represents a significant pathway of immunosuppression within the tumor microenvironment. By inhibiting the function of cytotoxic T cells and promoting a pro-tumoral myeloid landscape, it poses a substantial barrier to effective anti-tumor immunity. The development of specific inhibitors, such as this compound, offers a promising therapeutic strategy to dismantle this immunosuppressive shield. The preclinical data, though early, suggests that targeting Irg1 can enhance anti-tumor responses and may synergize with existing immunotherapies. Further research and clinical development of Irg1 inhibitors are warranted to fully realize their potential in the treatment of cancer.
References
An In-depth Technical Guide to Irg1-IN-1 and the Itaconate Production Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the itaconate production pathway and the role of its key enzyme, Immune-responsive gene 1 (Irg1), also known as cis-aconitate decarboxylase (ACOD1). It delves into the function of itaconate as a critical immunomodulatory metabolite with significant anti-inflammatory properties. Furthermore, this guide details the characteristics and applications of Irg1-IN-1, a known inhibitor of Irg1, presenting its effects on itaconate synthesis, cellular functions, and in vivo models. The document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows to support researchers and professionals in the fields of immunology, metabolism, and drug development.
The Itaconate Production Pathway: A Nexus of Metabolism and Immunity
The Krebs cycle, or tricarboxylic acid (TCA) cycle, is a central metabolic hub within the mitochondria of mammalian cells.[1] In activated macrophages, this cycle undergoes significant reprogramming to support the immune response.[1] A key event in this reprogramming is the diversion of the TCA cycle intermediate, cis-aconitate, towards the synthesis of itaconate.[2] This metabolic shift is catalyzed by the enzyme Immune-responsive gene 1 (Irg1), also known as cis-aconitate decarboxylase (ACOD1).[2][3]
The expression of the Irg1 gene is strongly induced in macrophages and other myeloid cells upon stimulation with inflammatory signals such as lipopolysaccharide (LPS), a component of Gram-negative bacteria. This induction is mediated by various signaling pathways, including those activated by Toll-like receptors (TLRs) and interferons. Specifically, TLR signaling can lead to the activation of transcription factors like NF-κB and IRF1, which in turn drive the expression of Irg1. Upon translation, the Irg1 protein localizes to the mitochondria, where it decarboxylates cis-aconitate to produce itaconate.
Itaconate is not merely a metabolic byproduct but a potent effector molecule with diverse immunomodulatory functions. Its primary roles include:
-
Anti-inflammatory Effects: Itaconate exerts significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
-
Antimicrobial Activity: Itaconate possesses direct antimicrobial properties by inhibiting enzymes essential for the survival of certain bacteria, such as isocitrate lyase in the glyoxylate shunt of Mycobacterium tuberculosis and Salmonella enterica.
-
Modulation of Oxidative Stress: Itaconate can activate the transcription factor Nrf2, a master regulator of the antioxidant response, thereby protecting cells from oxidative damage.
-
Inhibition of Succinate Dehydrogenase (SDH): Itaconate acts as a competitive inhibitor of SDH (Complex II of the electron transport chain), leading to the accumulation of succinate, which itself has signaling roles in inflammation.
This compound: A Chemical Probe to Modulate Itaconate Synthesis
This compound is a derivative of itaconic acid that functions as an inhibitor of the Irg1 enzyme. By blocking the activity of Irg1, this compound effectively reduces the production of itaconate. This makes it a valuable research tool for elucidating the specific roles of the Irg1-itaconate axis in various physiological and pathological processes. Its potential therapeutic applications are also being explored in diseases where the modulation of itaconate levels may be beneficial, such as in certain cancers and inflammatory disorders.
The mechanism of action of Irg1 inhibitors, in general, is to prevent the decarboxylation of cis-aconitate, thereby maintaining the normal flow of the Krebs cycle and preventing the accumulation of itaconate. This can lead to a restoration of the metabolic balance within immune cells and a reduction in the downstream effects of itaconate.
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of this compound from preclinical studies.
Table 1: In Vitro Effects of this compound
| Cell Type | Treatment | Concentration | Effect | Reference |
| Human Monocyte-Derived Macrophages (hMDMs) | LPS stimulation + this compound | 0.5 mM - 2 mM | Reduced production of itaconic acid and secretion of TNF-α. | |
| C-IRG1-9 Rat Glioma Cells | This compound | 0.5 mM - 1 mM | Inhibited cell proliferation. | |
| TCR-activated Human CD8+ T Cells | This compound | 10 nM | Increased cell proliferation. | |
| TCR-activated Human CD8+ T Cells | This compound | 10 µM | Depletion of trimethylation of histone 3 at lysine 4 (H3K4me3). |
Table 2: In Vivo Effects of this compound
| Animal Model | Tumor Model | Treatment | Dosage and Administration | Effect | Reference |
| C57BL/6 Mice | CT26 Colorectal Tumor | This compound (compound 6) | 0.2 mg/kg; intraperitoneal injection for 27 days | Increased survival and decreased intratumoral frequency of myeloid-derived suppressor cells (M-MDSCs). |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of Irg1 and itaconate.
Measurement of Itaconate Levels in Cell Culture Supernatants and Cell Extracts by LC-MS/MS
This protocol is adapted from established methods for the quantification of itaconate.
1. Sample Preparation (Cell Extracts): a. Culture cells (e.g., RAW 264.7 macrophages) in a 96-well plate. b. After experimental treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). c. Add 150 µL of 80% methanol (pre-chilled to -80°C) to each well. d. Incubate at -80°C for at least 2 hours to ensure protein precipitation and metabolite extraction. e. Centrifuge the plate at 3,220 x g for 20 minutes at 4°C. f. Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
2. Sample Preparation (Culture Supernatants): a. Collect the cell culture medium. b. Centrifuge at 500 x g for 5 minutes to pellet any detached cells. c. Transfer the supernatant to a new tube. d. For analysis, dilute the supernatant with an appropriate solvent (e.g., 80% methanol) and internal standards.
3. LC-MS/MS Analysis: a. Liquid Chromatography (LC): i. Use a reverse-phase C18 column (e.g., ACQUITY UPLC HSS T3, 1.8 µm, 2.1 × 100 mm). ii. Maintain the column at a constant temperature (e.g., 50°C). iii. Use a binary solvent system with a gradient elution:
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid. iv. Set a flow rate of 0.6 mL/min. b. Mass Spectrometry (MS/MS): i. Use a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. ii. Monitor the specific multiple reaction monitoring (MRM) transitions for itaconate (e.g., m/z 129 -> 85). iii. Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum sensitivity. c. Quantification: i. Generate a standard curve using known concentrations of itaconic acid. ii. Calculate the concentration of itaconate in the samples by interpolating from the standard curve based on the peak area ratios of the analyte to the internal standard.
Quantification of Cytokine Levels in Macrophage Culture Supernatants by ELISA
This protocol provides a general procedure for a sandwich ELISA to measure cytokine concentrations (e.g., TNF-α, IL-6).
1. Plate Coating: a. Dilute the capture antibody to the recommended concentration in coating buffer (e.g., 0.1 M sodium bicarbonate, pH 9.5). b. Add 100 µL of the diluted capture antibody to each well of a 96-well ELISA plate. c. Seal the plate and incubate overnight at 4°C.
2. Blocking: a. Wash the plate 3 times with wash buffer (PBS with 0.05% Tween-20). b. Add 200 µL of blocking buffer (e.g., PBS with 10% fetal bovine serum) to each well. c. Seal the plate and incubate for at least 1-2 hours at room temperature.
3. Sample and Standard Incubation: a. Prepare a serial dilution of the cytokine standard in blocking buffer. b. Wash the plate 3 times with wash buffer. c. Add 100 µL of the standards and samples (cell culture supernatants) to the appropriate wells. d. Seal the plate and incubate for 2 hours at room temperature.
4. Detection Antibody Incubation: a. Wash the plate 4 times with wash buffer. b. Dilute the biotinylated detection antibody to the recommended concentration in blocking buffer. c. Add 100 µL of the diluted detection antibody to each well. d. Seal the plate and incubate for 1 hour at room temperature.
5. Enzyme Conjugate Incubation: a. Wash the plate 4 times with wash buffer. b. Dilute the streptavidin-horseradish peroxidase (HRP) conjugate in blocking buffer. c. Add 100 µL of the diluted conjugate to each well. d. Seal the plate and incubate for 30 minutes at room temperature, protected from light.
6. Substrate Development and Measurement: a. Wash the plate 5-7 times with wash buffer. b. Add 100 µL of TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well. c. Incubate at room temperature in the dark for 15-30 minutes, or until a color gradient develops. d. Stop the reaction by adding 50 µL of stop solution (e.g., 2 N H₂SO₄) to each well. e. Read the absorbance at 450 nm using a microplate reader.
7. Data Analysis: a. Generate a standard curve by plotting the absorbance values against the known concentrations of the standards. b. Determine the cytokine concentrations in the samples by interpolating from the standard curve.
Western Blot Analysis of Irg1/ACOD1 Protein Expression
This protocol outlines the general steps for detecting Irg1/ACOD1 protein levels in cell lysates.
1. Cell Lysis: a. Wash cultured cells (e.g., macrophages) with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant (protein extract).
2. Protein Quantification: a. Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
3. SDS-PAGE: a. Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes. b. Load the samples onto a 4-12% Bis-Tris polyacrylamide gel. c. Run the gel at a constant voltage until the dye front reaches the bottom.
4. Protein Transfer: a. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
5. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for Irg1/ACOD1 (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
6. Detection: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. c. Use a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.
Caption: Itaconate Production Pathway in Macrophages.
Caption: Experimental workflow for assessing this compound efficacy.
Caption: Mechanism of itaconate's anti-inflammatory effects.
Conclusion
The Irg1-itaconate axis represents a critical control point in the metabolic reprogramming of immune cells, with profound implications for the regulation of inflammation and host defense. Itaconate's multifaceted roles as an anti-inflammatory, antimicrobial, and antioxidant molecule make it and its production pathway attractive targets for therapeutic intervention. This compound serves as a valuable chemical tool for dissecting the intricate functions of this pathway and holds promise for the development of novel therapeutics for a range of diseases, from inflammatory disorders to cancer. This guide provides a foundational resource for researchers and drug development professionals to further explore and exploit the therapeutic potential of modulating itaconate biosynthesis.
References
- 1. Frontiers | Mycobacterium tuberculosis Induces Irg1 in Murine Macrophages by a Pathway Involving Both TLR-2 and STING/IFNAR Signaling and Requiring Bacterial Phagocytosis [frontiersin.org]
- 2. Immune-responsive gene 1 protein links metabolism to immunity by catalyzing itaconic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRG1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
The Role of Irg1-IN-1 in Modulating Inflammatory Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Immune-responsive gene 1 (Irg1) and its enzymatic product, itaconic acid, have emerged as critical regulators of the inflammatory response. The inhibition of Irg1 presents a promising therapeutic strategy for a variety of inflammatory and autoimmune diseases, as well as for cancer immunotherapy. This technical guide provides an in-depth overview of Irg1-IN-1, a potent itaconic acid derivative that acts as an inhibitor of Irg1. We will delve into its mechanism of action, its impact on key inflammatory signaling pathways, and provide detailed experimental protocols for its characterization. Quantitative data from in vitro and in vivo studies are summarized to offer a comprehensive understanding of the therapeutic potential of this compound.
Introduction to Irg1 and Itaconate in Inflammation
Immune-responsive gene 1 (Irg1), also known as cis-aconitate decarboxylase (ACOD1), is an enzyme that catalyzes the conversion of the tricarboxylic acid (TCA) cycle intermediate, cis-aconitate, into itaconic acid.[1][2] This metabolic diversion is a hallmark of activated macrophages and other myeloid cells in response to pro-inflammatory stimuli such as lipopolysaccharide (LPS).[3] Itaconic acid and its derivatives have demonstrated significant immunomodulatory effects, primarily acting as anti-inflammatory agents.[4] The therapeutic potential of targeting this pathway has led to the development of specific inhibitors, such as this compound.
This compound: A Potent Inhibitor of Itaconate Production
This compound is an itaconic acid derivative designed to inhibit the enzymatic activity of Irg1, thereby reducing the production of itaconic acid.[5] This inhibition serves to modulate downstream inflammatory signaling and cellular responses.
Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of the Irg1 enzyme. By blocking the synthesis of itaconic acid, this compound prevents the subsequent effects of this metabolite on various cellular processes. The anti-inflammatory effects of itaconate are context-dependent, and its inhibition by this compound can either enhance or suppress inflammatory responses depending on the specific cellular and disease context. A key aspect of its function is the reprogramming of tumor-associated macrophages (TAMs) from an immunosuppressive M2-like phenotype towards a pro-inflammatory M1-like phenotype, which is beneficial in the context of cancer immunotherapy.
Modulation of Inflammatory Signaling Pathways
This compound exerts its immunomodulatory effects by influencing several key signaling pathways that are central to the inflammatory response.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling, responsible for the transcription of numerous pro-inflammatory cytokines. Tumor cells can induce the expression of Irg1 in macrophages through the activation of the NF-κB pathway. The resulting itaconic acid can then, in some contexts, suppress the expression of inflammatory genes. By inhibiting itaconate production, this compound can restore the expression of certain NF-κB target genes, such as the chemokines CXCL9 and CXCL10, which are crucial for the recruitment of cytotoxic T cells to the tumor microenvironment.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is another critical signaling molecule involved in macrophage polarization and tumor progression. Overexpression of Irg1 has been shown to inhibit the M2 polarization of macrophages and suppress the secretion of the pro-tumoral chemokine CCL18. This, in turn, leads to a reduction in the phosphorylation and activation of STAT3 in cancer cells, thereby inhibiting their malignant progression. This compound, by inhibiting Irg1, would be expected to have the opposite effect in this specific context, highlighting the context-dependent nature of its action.
STING Signaling Pathway
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune response to cytosolic DNA. Recent evidence suggests a potential interplay between the Irg1/itaconate axis and STING signaling. While the precise mechanism of how this compound modulates this pathway is still under investigation, it is hypothesized that by altering the metabolic state of the cell, this compound may indirectly influence STING activation and downstream type I interferon responses.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative data on the effects of this compound and its precursor, 4-octyl itaconate (4-OI), on various inflammatory parameters.
Table 1: In Vitro Efficacy of this compound
| Cell Type | Treatment | Concentration | Effect | Reference |
| Human Monocyte-Derived Macrophages (hMDMs) | This compound | 0.5 mM; 2 mM | Reduction in itaconic acid production and TNF-α secretion | |
| C-IRG1-9 Rat Glioma Cells | This compound | 0.5 mM; 1 mM | Inhibition of cell proliferation | |
| TCR-activated hCD8+ T cells | This compound | 10 nM | Increased proliferation | |
| CR-activated hCD8+ T cells | This compound | 10 µM | Depletion of trimethylation of histone 3 at lysine 4 (H3K4me3) |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Dosage | Effect | Reference |
| C57BL/6 mice with CT26 colorectal tumors | This compound | 0.2 mg/kg (i.p. for 27 days) | Anti-tumor effect, increased survival, decreased intratumoral M-MDSCs | |
| LPS-induced sepsis model (mice) | 4-Octyl itaconate (4-OI) | Not specified | Ameliorated acute lung, liver, and kidney injury; decreased serum IL-1β, IL-6, and TNF-α |
Table 3: Effects of Irg1/Itaconate Pathway Modulation on Cytokine and Chemokine Expression
| Condition | Model | Change in Expression | Reference |
| Irg1 knockout | Tumor-associated macrophages (TAMs) from mice | Increased Tnfα, Il-6, and Il-1β mRNA; Decreased Arg1, Cd206, and Il-10 mRNA | |
| Irg1 overexpression | M2 macrophages | Decreased CCL18 secretion | |
| 4-Octyl itaconate (4-OI) treatment | CCI model mice | Increased IL-10 levels; Decreased IL-6, TNF-α, and IL-1β levels | |
| Irg1 knockdown | Human blood monocyte-derived macrophages (hMDM) | Increased LPS-induced TNF-α production |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on inflammatory responses.
Macrophage Polarization Assay
This protocol describes the in vitro polarization of macrophages to M1 and M2 phenotypes and the assessment of the effect of this compound on this process.
Materials:
-
Primary monocytes (from human PBMCs or mouse bone marrow)
-
Macrophage differentiation medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin, and M-CSF)
-
M1 polarization stimuli: LPS (100 ng/mL) and IFN-γ (20 ng/mL)
-
M2 polarization stimuli: IL-4 (20 ng/mL) and IL-13 (20 ng/mL)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Antibodies for flow cytometry (e.g., anti-CD86 for M1, anti-CD206 for M2)
-
Reagents for RNA extraction, cDNA synthesis, and qPCR
-
ELISA kits for relevant cytokines (e.g., TNF-α, IL-6, IL-10)
Procedure:
-
Isolate primary monocytes and culture them in macrophage differentiation medium for 5-7 days to generate M0 macrophages.
-
Plate M0 macrophages in appropriate culture plates.
-
For M1 polarization, treat cells with LPS and IFN-γ.
-
For M2 polarization, treat cells with IL-4 and IL-13.
-
Concurrently with polarization stimuli, treat the cells with various concentrations of this compound or vehicle control.
-
Incubate for 24-48 hours.
-
Harvest cells for flow cytometry analysis of M1/M2 surface markers.
-
Harvest cell lysates for qPCR analysis of M1/M2 marker genes (e.g., iNOS, Arg1) and cytokine mRNA.
-
Collect cell culture supernatants for ELISA to measure secreted cytokines.
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α
This protocol outlines the steps for quantifying TNF-α in macrophage culture supernatants.
Materials:
-
TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
Macrophage culture supernatants (collected from the polarization assay)
-
Wash buffer
-
Microplate reader
Procedure:
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the plate with a blocking buffer for 1-2 hours at room temperature.
-
Wash the plate.
-
Add standards and samples (culture supernatants) to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-HRP and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate.
-
Add the TMB substrate and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Add the stop solution to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of TNF-α in the samples based on the standard curve.
Quantitative Real-Time PCR (qPCR) for Chemokine Expression
This protocol details the measurement of CXCL9 and CXCL10 mRNA expression in macrophages treated with this compound.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for CXCL9, CXCL10, and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Lyse macrophages treated with this compound and extract total RNA using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up qPCR reactions with SYBR Green or TaqMan master mix, primers for the target genes and housekeeping gene, and the synthesized cDNA.
-
Run the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative expression of CXCL9 and CXCL10, normalized to the housekeeping gene.
Western Blot for Phosphorylated STAT3
This protocol describes the detection of phosphorylated STAT3 in cell lysates to assess the activation of the STAT3 pathway.
Materials:
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells treated with this compound in lysis buffer and collect the supernatant.
-
Quantify the protein concentration of the lysates.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT3 for normalization.
Conclusion
This compound is a valuable research tool for investigating the role of the Irg1/itaconate axis in inflammatory responses. Its ability to modulate macrophage polarization and key inflammatory signaling pathways highlights its potential as a therapeutic agent for a range of diseases. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound and other modulators of this critical immunometabolic pathway. Further research is warranted to fully elucidate the intricate mechanisms of action of this compound and to translate these promising preclinical findings into clinical applications.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Immune-responsive gene 1 protein links metabolism to immunity by catalyzing itaconic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. e-century.us [e-century.us]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Irg1-IN-1: A Potential Therapeutic for Autoimmune Disease - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Immune-responsive gene 1 (IRG1) and its enzymatic product, itaconate, have emerged as a critical nexus in immunometabolism, playing a pivotal role in the regulation of inflammatory responses. Dysregulation of the IRG1-itaconate axis is implicated in the pathogenesis of numerous autoimmune diseases. This has led to the development of IRG1 inhibitors as a promising therapeutic strategy. This technical guide provides a comprehensive overview of Irg1-IN-1, a novel small molecule inhibitor of IRG1, and its potential as a therapeutic agent for autoimmune disorders. While detailed experimental protocols for this compound are not extensively published in peer-reviewed literature, this document consolidates available data and presents representative methodologies for the evaluation of such compounds.
Introduction: The IRG1-Itaconate Axis in Autoimmunity
Immune-responsive gene 1 (IRG1), also known as aconitate decarboxylase 1 (ACOD1), is an enzyme that catalyzes the conversion of the Krebs cycle intermediate cis-aconitate to itaconate within the mitochondria of immune cells, particularly macrophages, upon inflammatory stimulation.[1][2] Itaconate functions as an endogenous anti-inflammatory metabolite through various mechanisms, including the inhibition of succinate dehydrogenase (SDH), activation of the Nrf2 antioxidant pathway, and modulation of the JAK/STAT and NF-κB signaling pathways.[3][4]
In autoimmune diseases such as systemic lupus erythematosus (SLE), rheumatoid arthritis, and multiple sclerosis, chronic inflammation is a key driver of pathology.[5] The IRG1-itaconate axis is a crucial regulator of this inflammation, and its therapeutic modulation presents a novel approach to restoring immune homeostasis. This compound is an itaconic acid derivative designed to inhibit IRG1 activity, thereby reducing itaconate production and its downstream effects.
This compound: Mechanism of Action and Preclinical Data
This compound is a small molecule inhibitor of the IRG1 enzyme. By blocking the production of itaconate, this compound is expected to modulate the inflammatory responses in autoimmune diseases. The primary source of publicly available data on a compound believed to be this compound (referred to as compound 6 in a patent application and potentially ERG344 in conference abstracts) suggests its potential in modulating immune cell function.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related compounds from preclinical studies.
Table 1: In Vitro Activity of this compound
| Assay | Cell Type | Treatment | Concentration(s) | Outcome | Reference |
| Itaconic Acid Production | LPS-stimulated hMDMs | This compound | 0.5 mM; 2 mM | Reduced itaconic acid production | |
| TNFα Secretion | LPS-stimulated hMDMs | This compound | 0.5 mM; 2 mM | Reduced TNFα secretion | |
| Cell Proliferation | C-IRG1-9 rat glioma cells | This compound | 0.5 mM; 1 mM | Inhibited proliferation | |
| Cell Proliferation | TCR-activated hCD8+ T cells | This compound | 10 nM | Increased proliferation | |
| Histone Modification | TCR-activated hCD8+ T cells | This compound | 10 µM | Depletion of H3K4me3 |
Table 2: In Vivo Efficacy of ERG344 (putative this compound)
| Animal Model | Cancer Type | Treatment | Dosage | Outcome | Reference |
| C57BL/6 mice | CT26 colorectal tumor | ERG344 (i.p.) | 0.2 mg/kg | Increased survival, decreased intratumoral M-MDSCs | |
| C57BL/6 mice | CT26 colorectal tumor | ERG344 (i.p.) | 3 mg/kg | ~17% complete tumor regression |
Key Signaling Pathways Modulated by the IRG1-Itaconate Axis
The therapeutic effect of targeting IRG1 is predicated on its ability to influence key inflammatory signaling pathways.
IRG1-Itaconate and the Nrf2 Pathway
Itaconate is known to activate the transcription factor Nrf2, a master regulator of the antioxidant response, by alkylating cysteine residues on its negative regulator, KEAP1. This leads to the expression of antioxidant and anti-inflammatory genes.
Caption: IRG1-Itaconate-Nrf2 Signaling Pathway.
IRG1-Itaconate and the JAK/STAT Pathway
Recent studies have shown that itaconate and its derivatives can inhibit the JAK/STAT signaling pathway, which is crucial for the action of many pro-inflammatory cytokines.
Caption: Itaconate Inhibition of JAK/STAT Signaling.
IRG1-Itaconate and the NF-κB Pathway
The NF-κB pathway is a central regulator of inflammation. The IRG1-itaconate axis can suppress NF-κB activation, contributing to its anti-inflammatory effects.
Caption: IRG1-Mediated Suppression of NF-κB Signaling.
Representative Experimental Protocols
While specific protocols for this compound are not publicly detailed, the following are representative methodologies for characterizing an IRG1 inhibitor.
Recombinant IRG1 Expression and Purification
-
Objective: To produce purified, active IRG1 enzyme for in vitro inhibition assays.
-
Methodology:
-
The full-length coding sequence of human or murine IRG1 is cloned into a bacterial expression vector (e.g., pET21a) with a purification tag (e.g., 6x-His).
-
The plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
A large-scale culture is grown to mid-log phase, and protein expression is induced with IPTG.
-
Cells are harvested, lysed, and the soluble fraction is collected.
-
The His-tagged IRG1 protein is purified using affinity chromatography (e.g., Ni-NTA resin).
-
The purified protein is further polished by size-exclusion chromatography to ensure homogeneity and proper folding.
-
Protein concentration is determined, and purity is assessed by SDS-PAGE.
-
In Vitro IRG1 Enzyme Inhibition Assay
-
Objective: To determine the potency (e.g., IC50) of this compound in inhibiting IRG1 enzymatic activity.
-
Methodology:
-
The enzymatic reaction is typically performed in a buffer containing purified recombinant IRG1 and its substrate, cis-aconitate.
-
This compound is added to the reaction at a range of concentrations.
-
The reaction is incubated at 37°C for a defined period.
-
The production of itaconate is measured using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or mass spectrometry.
-
The percentage of inhibition at each concentration of this compound is calculated relative to a vehicle control.
-
The IC50 value is determined by fitting the dose-response data to a suitable pharmacological model.
-
Cell-Based Assay for Itaconate Production
-
Objective: To assess the ability of this compound to inhibit IRG1 activity in a cellular context.
-
Methodology:
-
A relevant cell line (e.g., RAW 264.7 murine macrophages or human monocyte-derived macrophages) is cultured.
-
Cells are pre-treated with various concentrations of this compound or vehicle for a specified time.
-
IRG1 expression and activity are induced by stimulating the cells with an inflammatory agent, such as lipopolysaccharide (LPS).
-
After incubation, intracellular metabolites are extracted.
-
The concentration of itaconate in the cell extracts is quantified by LC-MS/MS.
-
The effect of this compound on itaconate production is determined relative to the LPS-stimulated vehicle control.
-
In Vivo Murine Model of Autoimmune Disease (e.g., Experimental Autoimmune Encephalomyelitis - EAE)
-
Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of multiple sclerosis.
-
Methodology:
-
EAE is induced in susceptible mouse strains (e.g., C57BL/6) by immunization with a myelin antigen (e.g., MOG35-55 peptide) in complete Freund's adjuvant, followed by pertussis toxin administration.
-
Mice are monitored daily for clinical signs of EAE and scored on a standardized scale.
-
Treatment with this compound or vehicle is initiated either prophylactically or therapeutically.
-
At the end of the study, tissues such as the spinal cord and brain are harvested for histological analysis of inflammation and demyelination.
-
Immune cell populations in the central nervous system and secondary lymphoid organs are analyzed by flow cytometry.
-
Cytokine levels in tissue homogenates or serum are measured by ELISA or multiplex assay.
-
Caption: Experimental Workflow for this compound Evaluation.
Future Directions and Therapeutic Potential
The development of IRG1 inhibitors like this compound represents a targeted approach to modulating the metabolic state of immune cells to resolve inflammation. The preclinical data, although limited for this specific compound, are promising and align with the broader understanding of the IRG1-itaconate axis's role in immunity.
Further research is needed to:
-
Fully characterize the pharmacological properties of this compound.
-
Evaluate its efficacy and safety in a range of preclinical models of autoimmune diseases.
-
Elucidate its precise molecular interactions with the IRG1 enzyme.
-
Explore potential biomarkers to identify patient populations most likely to respond to IRG1 inhibition.
References
- 1. The crystal structure of mouse IRG1 suggests that cis-aconitate decarboxylase has an open and closed conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Immune-responsive gene-1: The mitochondrial Key to Th17 Cell Pathogenicity in CNS Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ard.bmj.com [ard.bmj.com]
- 5. medchemexpress.com [medchemexpress.com]
The Impact of Irg1 Inhibition on Myeloid-Derived Suppressor Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that represent a significant barrier to effective anti-tumor immunity. A key metabolic pathway within MDSCs involves the enzyme Immune-responsive gene 1 (Irg1), which produces the metabolite itaconate. Itaconate secreted by MDSCs exerts potent immunosuppressive effects, notably on T-cell function. This guide provides an in-depth technical overview of the impact of inhibiting Irg1, using the small molecule inhibitor Irg1-IN-1 as a primary example, on the function and activity of MDSCs. We will detail the underlying signaling pathways, present quantitative data from preclinical studies, and provide comprehensive experimental protocols for researchers investigating this promising immunotherapeutic target.
Introduction: Irg1 and Itaconate in Myeloid Cell Biology
Immune-responsive gene 1 (Irg1), also known as aconitate decarboxylase 1 (ACOD1), is an enzyme that catalyzes the conversion of the Krebs cycle intermediate cis-aconitate to itaconate.[1] Irg1 expression is strongly induced in myeloid cells, including macrophages and MDSCs, in response to inflammatory stimuli.[1][2] Itaconate has emerged as a critical immunometabolite with diverse functions. While it exhibits anti-inflammatory properties in macrophages by inhibiting succinate dehydrogenase (SDH) and reducing the production of mitochondrial reactive oxygen species (ROS) and pro-inflammatory cytokines, its role in the tumor microenvironment is predominantly immunosuppressive.[3][4]
MDSCs, particularly within tumors, secrete high levels of itaconate. This secreted itaconate can be taken up by cytotoxic CD8+ T-cells, where it suppresses their proliferation and effector functions, effectively acting as an immune checkpoint metabolite. Consequently, the inhibition of Irg1 presents a compelling therapeutic strategy to dismantle MDSC-mediated immunosuppression and enhance anti-tumor immunity.
This compound: A Pharmacological Inhibitor of Irg1
This compound is a derivative of itaconic acid that functions as an inhibitor of Irg1 activity. By blocking the enzymatic function of Irg1, this compound reduces the production of itaconate, thereby mitigating its downstream immunosuppressive effects. Preclinical studies have demonstrated its potential in cancer immunotherapy research.
Quantitative Data: The Effects of this compound on MDSCs and Immune Function
The following tables summarize the key quantitative findings from preclinical studies involving the Irg1 inhibitor, this compound.
| Parameter | Cell Type/Model | Treatment/Concentration | Effect | Reference |
| Itaconic Acid Production | LPS-stimulated hMDMs | 0.5 mM - 2 mM | Reduction in itaconic acid production | |
| TNFα Secretion | LPS-stimulated hMDMs | 0.5 mM - 2 mM | Reduction in TNFα secretion | |
| Cell Proliferation | C-IRG1-9 rat glioma cells | 0.5 mM - 1 mM | Inhibition of proliferation | |
| CD8+ T-cell Proliferation | TCR-activated hCD8+ T-cells | 10 nM | Increased proliferation |
| Parameter | Animal Model | Dosage and Administration | Effect | Reference |
| Anti-tumor Effect | C57BL/6 mice with CT26 colorectal tumors | 0.2 mg/kg, i.p. for 27 days | Increased survival | |
| MDSC Population | C57BL/6 mice with CT26 colorectal tumors | 0.2 mg/kg, i.p. for 27 days | Decreased intratumoral frequency of M-MDSCs |
Signaling Pathways and Mechanisms of Action
The inhibition of Irg1 by this compound initiates a cascade of events that collectively alleviate MDSC-mediated immunosuppression. The core mechanisms and signaling pathways are depicted below.
Upstream Regulation of Irg1 Expression in MDSCs
In the tumor microenvironment, factors released by tumor cells and other stromal cells trigger signaling pathways within MDSCs that lead to the upregulation of Irg1. The NF-κB pathway is a key transcriptional regulator of Irg1.
Figure 1. Upstream regulation of Irg1 expression in myeloid cells via the NF-κB pathway.
Core Mechanism of this compound Action on MDSCs and T-cells
This compound directly inhibits the Irg1 enzyme, preventing the conversion of cis-aconitate to itaconate. This reduction in itaconate has two major consequences: 1) It alleviates the direct suppression of CD8+ T-cells, restoring their proliferative capacity. 2) It alters the metabolic and signaling state of the MDSC itself, potentially impacting its differentiation and suppressive functions through pathways like STAT3 and ROS.
Figure 2. Mechanism of this compound action on MDSC itaconate production and T-cell suppression.
Intersection with STAT3 and ROS Pathways
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor for the expansion, survival, and function of MDSCs. STAT3 activation is linked to the expression of immunosuppressive factors and the production of ROS. While direct evidence for this compound's effect on p-STAT3 in MDSCs is emerging, the known anti-inflammatory role of itaconate in other myeloid cells suggests that its reduction could lead to a more pro-inflammatory myeloid phenotype, which is often associated with reduced STAT3 signaling. This altered signaling could then lead to a decrease in the monocytic MDSC (M-MDSC) population, as observed in vivo.
Figure 3. Hypothesized impact of this compound on STAT3 and ROS pathways in MDSCs.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of Irg1 inhibition on MDSCs.
Protocol for Isolation of MDSCs from Murine Tumors
This protocol is adapted for the isolation of MDSCs from subcutaneous solid tumors.
Materials:
-
Tumor-bearing mice
-
Sterile RPMI 1640 medium, DPBS, and FACS buffer (PBS + 2% FBS + 1mM EDTA)
-
Collagenase D (100 mg/mL), Dispase (50 U/mL), DNase I (10 mg/mL)
-
70µm and 40µm cell strainers
-
Red Blood Cell Lysis Buffer
-
MDSC Isolation Kit (e.g., Miltenyi Biotec) or antibodies for FACS sorting (e.g., anti-CD45, anti-CD11b, anti-Ly6G, anti-Ly6C)
Procedure:
-
Euthanize mice and aseptically resect tumors.
-
Mince the tumor tissue into small pieces (<1-2 mm³) in a petri dish containing RPMI 1640.
-
Transfer the minced tissue to a 50 mL conical tube and add digestion buffer (RPMI 1640 containing Collagenase D, Dispase, and DNase I).
-
Incubate at 37°C for 30-45 minutes with gentle agitation.
-
Stop the digestion by adding FACS buffer.
-
Pass the cell suspension through a 70µm cell strainer.
-
Centrifuge at 300 x g for 10 minutes at 4°C.
-
Resuspend the pellet in Red Blood Cell Lysis Buffer and incubate for 5 minutes at room temperature.
-
Quench the lysis buffer with excess FACS buffer and centrifuge.
-
Resuspend the single-cell suspension in FACS buffer and pass through a 40µm cell strainer.
-
Proceed with either magnetic bead-based isolation or flow cytometry-based sorting to isolate MDSC populations (PMN-MDSCs: CD11b+Ly6G+Ly6Clo; M-MDSCs: CD11b+Ly6G-Ly6Chi).
Figure 4. Workflow for the isolation of MDSCs from solid tumors.
Protocol for In Vitro T-cell Suppression Assay
This assay measures the ability of MDSCs to suppress T-cell proliferation.
Materials:
-
Isolated MDSCs (effector cells)
-
Splenocytes from a healthy mouse (source of T-cells) or purified CD8+ T-cells
-
Carboxyfluorescein succinimidyl ester (CFSE) dye
-
Anti-CD3 and anti-CD28 antibodies
-
Complete RPMI 1640 medium
-
96-well round-bottom plates
-
This compound or vehicle control (DMSO)
Procedure:
-
Label splenocytes (or purified T-cells) with CFSE according to the manufacturer's protocol.
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL) for at least 2 hours at 37°C. Wash wells with sterile PBS.
-
Plate the CFSE-labeled T-cells at a density of 1 x 10^5 cells/well.
-
Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to the wells.
-
Add isolated MDSCs at varying effector-to-target (E:T) ratios (e.g., 1:1, 1:2, 1:4).
-
Add this compound at desired concentrations (e.g., a dose-response from 1 nM to 10 µM) or vehicle control to the appropriate wells.
-
Co-culture for 72-96 hours at 37°C, 5% CO2.
-
Harvest cells and stain with antibodies for T-cell markers (e.g., CD3, CD8) and a viability dye.
-
Analyze T-cell proliferation by flow cytometry, gating on live CD8+ T-cells and measuring the dilution of the CFSE signal.
Protocol for Intracellular Phospho-STAT3 Staining
This protocol allows for the measurement of STAT3 activation in MDSCs.
Materials:
-
Isolated MDSCs
-
This compound or vehicle control
-
Fixation Buffer (e.g., BD Cytofix™)
-
Permeabilization Buffer (e.g., BD Perm™ III, cold methanol)
-
Fluorochrome-conjugated antibodies: anti-p-STAT3 (pY705), surface markers (CD11b, Ly6G, Ly6C)
-
FACS buffer
Procedure:
-
Culture isolated MDSCs with or without this compound for a specified time (e.g., 2-24 hours).
-
Harvest and wash the cells. Stain for surface markers (CD11b, Ly6G, Ly6C) for 30 minutes on ice.
-
Wash cells and fix with Fixation Buffer for 10-20 minutes at room temperature.
-
Wash and permeabilize the cells using an appropriate permeabilization buffer (e.g., ice-cold methanol for 30 minutes on ice).
-
Wash thoroughly to remove the permeabilization reagent.
-
Stain with the anti-p-STAT3 antibody for 30-60 minutes at room temperature, protected from light.
-
Wash and resuspend the cells in FACS buffer.
-
Analyze by flow cytometry, gating on the MDSC populations of interest.
Protocol for Measurement of Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe to measure intracellular ROS levels.
Materials:
-
Isolated MDSCs
-
This compound or vehicle control
-
Dichlorodihydrofluorescein diacetate (DCFDA) or similar ROS-sensitive dye
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control for ROS induction
-
Phenol red-free RPMI medium
Procedure:
-
Culture isolated MDSCs with or without this compound for the desired duration.
-
Harvest and wash the cells, then resuspend in warm, phenol red-free RPMI.
-
Load the cells with DCFDA (e.g., 2.5-5 µM) and incubate for 30 minutes at 37°C, protected from light.
-
(Optional) Add PMA (e.g., 30 ng/mL) during the last 15-30 minutes of incubation to a positive control tube.
-
Wash the cells to remove excess dye.
-
Stain for MDSC surface markers on ice.
-
Analyze immediately by flow cytometry, measuring the fluorescence of the oxidized dye in the appropriate channel (typically FITC).
Conclusion and Future Directions
The inhibition of the Irg1-itaconate axis in MDSCs represents a novel and promising strategy in cancer immunotherapy. The small molecule inhibitor this compound has demonstrated the potential to reduce the frequency of immunosuppressive M-MDSCs and restore T-cell proliferation in preclinical models. The mechanisms underpinning these effects likely involve the modulation of key signaling hubs such as STAT3 and ROS, which are critical for MDSC function.
Future research should focus on a more detailed characterization of the dose-dependent effects of this compound on both monocytic and granulocytic MDSC subsets, a deeper investigation into its direct impact on the STAT3 and ROS signaling pathways within these cells, and its efficacy in combination with other immunotherapies, such as immune checkpoint blockade. The protocols and data presented in this guide provide a solid foundation for researchers and drug developers to explore and advance this exciting therapeutic avenue.
References
- 1. Immune-responsive gene 1 protein links metabolism to immunity by catalyzing itaconic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting IRG1 in tumor-associated macrophages for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Irg1 expression in myeloid cells prevents immunopathology during M. tuberculosis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cellular Targets of Irg1-IN-1 Beyond Irg1: A Landscape of Unexplored Interactions
Absence of Comprehensive Off-Target Profiling Data for Irg1-IN-1
As of late 2025, a comprehensive, publicly available off-target profile for the specific inhibitor this compound has not been detailed in the scientific literature. While the compound is utilized as a tool to probe the function of Immune-responsive gene 1 (Irg1), also known as Aconitate Decarboxylase 1 (ACOD1), its selectivity and potential interactions with other cellular proteins remain largely uncharacterized. This lack of data presents a significant knowledge gap for researchers in immunology, metabolism, and drug development.
This compound is an itaconic acid derivative designed to inhibit the enzymatic activity of Irg1, thereby reducing the production of itaconic acid.[1] Itaconic acid is a key immunometabolite that links cellular metabolism with immune responses.[2][3] While the on-target effects of this compound are leveraged to study the roles of Irg1 and itaconate in various pathological and physiological processes, any off-target activities could confound the interpretation of experimental results.
A product data sheet for this compound notes a potential off-target effect at higher concentrations. Specifically, at a concentration of 10µM, the compound was observed to cause a depletion of trimethylation of histone 3 at lysine 4 (H3K4me3) in TCR-activated human CD8+ T cells.[1][4] This finding suggests that this compound may interact with components of the epigenetic machinery, such as histone methyltransferases or demethylases. However, the direct molecular target responsible for this effect has not been identified.
To provide a comprehensive understanding of the cellular effects of this compound, systematic off-target profiling is necessary. Standard methodologies to achieve this include:
-
Kinome Scanning: A broad panel of kinases would be screened to determine if this compound inhibits any kinase activity. This is crucial as many small molecule inhibitors exhibit off-target effects on kinases due to the conserved nature of the ATP-binding pocket.
-
Chemical Proteomics: Techniques such as affinity-based protein profiling or thermal shift assays could identify direct binding partners of this compound across the proteome.
-
Selectivity Profiling: A panel of receptors, ion channels, and other enzymes could be tested to assess the broader selectivity of the compound.
Without such studies, any discussion of the cellular targets of this compound beyond its intended target, Irg1, remains speculative. The observed effect on H3K4me3 provides a starting point for investigation, but further research is required to identify the specific off-target(s) and the functional consequences of these interactions. Researchers using this compound should exercise caution in interpreting their data, particularly when using the compound at higher concentrations, and consider the possibility that observed phenotypes may be due to off-target effects.
Below, we provide a logical workflow for how such an investigation could be structured.
Experimental Workflow for Off-Target Identification
Caption: A logical workflow for the identification and validation of off-targets for a chemical probe like this compound.
References
The Influence of Irg1/ACOD1 Inhibition on NF-κB Activation in Immune Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immune-responsive gene 1 (Irg1), also known as aconitate decarboxylase 1 (ACOD1), and its enzymatic product, itaconate, have emerged as critical regulators of the inflammatory response in immune cells. Irg1 is robustly induced under pro-inflammatory conditions and catalyzes the production of itaconate from the Krebs cycle intermediate cis-aconitate. Itaconate and its derivatives function as anti-inflammatory molecules, in part by modulating the activity of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). This technical guide provides an in-depth overview of the influence of Irg1/ACOD1 inhibition on NF-κB activation in immune cells, focusing on the mechanism of action and providing detailed experimental protocols for its investigation. For the purpose of this guide, we will refer to the effects of pharmacological inhibitors of Irg1/ACOD1, such as the cell-permeable itaconate derivative 4-octyl itaconate (4-OI) and the naturally occurring isomer citraconate, as representative of the effects of a specific inhibitor like Irg1-IN-1.
Core Mechanism: Irg1/ACOD1 Inhibition and Attenuation of NF-κB Signaling
The canonical NF-κB signaling pathway is a central axis in the inflammatory response. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα. This targets IκBα for ubiquitination and proteasomal degradation, releasing the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
Inhibition of Irg1/ACOD1 has been shown to suppress this pathway. Studies using 4-octyl itaconate (4-OI) have demonstrated a significant reduction in the phosphorylation of the p65 subunit of NF-κB in macrophages stimulated with LPS[1][2]. This inhibitory effect on p65 phosphorylation prevents the full activation of NF-κB and consequently dampens the expression of its downstream target genes, including key pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β[1][2].
The proposed mechanisms for this inhibition are multifaceted. One prominent pathway involves the activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) by itaconate derivatives[1]. Nrf2 is a master regulator of the antioxidant response and can exert anti-inflammatory effects, including the suppression of NF-κB signaling. Additionally, itaconate has been shown to modulate cellular metabolism, which is intricately linked to inflammatory signaling.
The following diagram illustrates the signaling pathway from an inflammatory stimulus to NF-κB activation and the inhibitory role of Irg1/ACOD1 activity.
Data Presentation: Quantitative Effects of Irg1/ACOD1 Inhibition
The following tables summarize the quantitative effects of Irg1/ACOD1 inhibition on key markers of NF-κB activation and downstream inflammatory gene expression in macrophages. The data is compiled from studies utilizing the itaconate derivative 4-octyl itaconate (4-OI).
Table 1: Effect of Irg1/ACOD1 Inhibition on NF-κB p65 Phosphorylation
| Cell Type | Stimulus | Inhibitor (Concentration) | Effect on p-p65 Levels | Reference |
| RAW264.7 | LPS | 4-OI | Significant reduction | |
| BMDMs | LPS + NG | 4-OI | Significant reduction |
BMDMs: Bone Marrow-Derived Macrophages; LPS: Lipopolysaccharide; NG: Nigericin; 4-OI: 4-octyl itaconate.
Table 2: Effect of Irg1/ACOD1 Inhibition on Pro-inflammatory Cytokine Expression
| Cell Type | Stimulus | Inhibitor (Concentration) | Effect on Cytokine Levels | Reference |
| BMDMs | LPS + NG | 4-OI | Significant reduction in IL-1β release | |
| RAW264.7 | LPS | 4-OI | Significant reduction in TNF-α, IL-6, IL-1β |
BMDMs: Bone Marrow-Derived Macrophages; LPS: Lipopolysaccharide; NG: Nigericin; 4-OI: 4-octyl itaconate.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the influence of this compound on NF-κB activation.
Western Blot for Phosphorylated NF-κB p65
This protocol details the detection of phosphorylated p65 (p-p65), a key indicator of NF-κB activation, in immune cells treated with an Irg1 inhibitor.
a. Cell Culture and Treatment:
-
Seed immune cells (e.g., RAW264.7 macrophages) in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 1 µg/mL LPS) for 15-30 minutes.
b. Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate. Determine protein concentration using a BCA assay.
c. SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
d. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-p65 (Ser536) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
e. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total p65 or a housekeeping protein like β-actin or GAPDH.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
NF-κB Luciferase Reporter Assay
This assay quantifies NF-κB transcriptional activity by measuring the expression of a luciferase reporter gene under the control of NF-κB response elements.
a. Cell Culture and Transfection:
-
One day before transfection, seed cells (e.g., HEK293T or RAW264.7) in a 96-well white, clear-bottom plate.
-
Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.
-
Incubate for 24 hours.
b. Treatment and Stimulation:
-
Pre-treat the transfected cells with different concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours. Include an unstimulated control.
c. Cell Lysis and Luciferase Measurement:
-
Remove the culture medium and wash the cells with PBS.
-
Add 20-50 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Add the firefly luciferase substrate to each well and immediately measure the luminescence using a plate reader.
-
Add the Stop & Glo® reagent (which quenches the firefly signal and contains the Renilla luciferase substrate) to each well and measure the Renilla luminescence.
d. Data Analysis:
-
For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency and cell number.
-
Compare the normalized luciferase activity in this compound-treated cells to the vehicle-treated control to determine the percentage of inhibition.
Quantitative Real-Time PCR (qPCR) for NF-κB Target Genes
This protocol is for quantifying the mRNA expression of NF-κB target genes such as TNF-α, IL-6, and IL-1β.
a. Cell Culture and Treatment:
-
Culture and treat cells with this compound and an inflammatory stimulus as described in the Western blot protocol (section 1a), typically for a 4-6 hour stimulation period.
b. RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
c. qPCR:
-
Prepare the qPCR reaction mix containing cDNA, SYBR Green master mix, and gene-specific forward and reverse primers for the target genes (TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Perform the qPCR reaction in a real-time PCR system. A typical thermal cycling protocol is: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Include a melt curve analysis to ensure primer specificity.
d. Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).
-
Calculate the fold change in gene expression relative to the control group using the 2-ΔΔCt method.
Conclusion
The inhibition of Irg1/ACOD1 presents a compelling strategy for modulating the inflammatory response in immune cells by targeting the NF-κB signaling pathway. The data and protocols presented in this technical guide provide a framework for researchers and drug development professionals to investigate the therapeutic potential of this compound and other ACOD1 inhibitors. By utilizing robust experimental techniques such as Western blotting for p-p65, NF-κB luciferase reporter assays, and qPCR for downstream target genes, the precise mechanism and efficacy of these inhibitors can be thoroughly characterized, paving the way for novel anti-inflammatory therapies.
References
- 1. Protective effects of IRG1/itaconate on acute colitis through the inhibition of gasdermins-mediated pyroptosis and inflammation response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immune Response Gene-1 [IRG1]/itaconate protect against multi-organ injury via inhibiting gasdermin D-mediated pyroptosis and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Screening of Irg1 Inhibitors in RAW264.7 Macrophages
Introduction
Immune-responsive gene 1 (Irg1), also known as aconitate decarboxylase 1 (Acod1), is a key enzyme induced in macrophages and other immune cells upon pro-inflammatory stimulation, such as exposure to lipopolysaccharide (LPS). Irg1 catalyzes the production of itaconate, a metabolite that plays a crucial role in modulating inflammatory responses. Itaconate and its derivatives, such as 4-octyl itaconate (4-OI), have been shown to possess anti-inflammatory and antioxidant properties. These effects are mediated through various mechanisms, including the inhibition of pro-inflammatory cytokines, reduction of reactive oxygen species (ROS) production, and modulation of signaling pathways like NF-κB and MAPK.[1][2] Therefore, the Irg1-itaconate axis represents a promising target for the development of novel anti-inflammatory therapeutics.
These application notes provide a detailed protocol for an in vitro assay to screen for and characterize inhibitors of Irg1, such as a hypothetical "Irg1-IN-1," using the RAW264.7 murine macrophage cell line. The protocol outlines the methodology for cell culture, LPS-induced Irg1 expression, treatment with the inhibitor, and subsequent analysis of downstream markers of Irg1 activity.
Key Signaling Pathway
The activation of RAW264.7 macrophages with LPS triggers a signaling cascade that leads to the expression of Irg1 and the subsequent production of itaconate. Itaconate then exerts its anti-inflammatory effects by modulating downstream pathways.
Caption: LPS-induced Irg1 signaling pathway in RAW264.7 cells.
Experimental Protocols
Materials and Reagents
-
RAW264.7 cells (ATCC® TIB-71™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (or other potential Irg1 inhibitors)
-
Phosphate Buffered Saline (PBS)
-
Reagents for RNA extraction, cDNA synthesis, and qPCR (e.g., TRIzol, iScript™ cDNA Synthesis Kit, SYBR® Green)
-
ELISA kits for TNF-α and IL-6
-
Reagents for ROS detection (e.g., DCFDA-Cellular ROS Detection Assay Kit)
-
Cell lysis buffer
-
BCA Protein Assay Kit
Cell Culture
-
Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
In Vitro Assay Workflow
References
- 1. Immune Response Gene-1 [IRG1]/itaconate protect against multi-organ injury via inhibiting gasdermin D-mediated pyroptosis and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effects of IRG1/itaconate on acute colitis through the inhibition of gasdermins-mediated pyroptosis and inflammation response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Irg1-IN-1 in C57BL/6 Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the in vivo administration of Irg1-IN-1, a small molecule inhibitor of Immunoresponsive Gene 1 (Irg1), in C57BL/6 mice. Irg1, also known as aconitate decarboxylase (ACOD1), is a key enzyme in the metabolic reprogramming of immune cells, particularly macrophages. It catalyzes the production of itaconate from the Krebs cycle intermediate cis-aconitate. Itaconate has emerged as a critical immunomodulatory metabolite with primarily anti-inflammatory functions. The inhibition of Irg1, therefore, presents a promising therapeutic strategy for conditions where excessive itaconate production contributes to pathology, such as in certain cancers where it can promote an immunosuppressive tumor microenvironment. These protocols are intended to provide a comprehensive guide for researchers investigating the therapeutic potential of Irg1 inhibition in preclinical mouse models.
Introduction
Immunoresponsive Gene 1 (Irg1) is highly expressed in macrophages and other myeloid cells upon inflammatory stimuli. The enzyme it encodes, ACOD1, diverts cis-aconitate from the Krebs cycle to produce itaconate[1][2]. Itaconate exerts its biological effects through multiple mechanisms, including the inhibition of the enzyme succinate dehydrogenase (SDH), which leads to the accumulation of succinate and subsequent modulation of inflammatory responses[3][4]. Additionally, itaconate can influence various signaling pathways, including the activation of the transcription factor Nrf2, which regulates antioxidant responses, and the inhibition of the NLRP3 inflammasome.
In the context of cancer, tumor-associated macrophages (TAMs) can express high levels of Irg1. The resulting itaconate production can contribute to an immunosuppressive tumor microenvironment, hindering anti-tumor immunity[5]. Therefore, inhibiting Irg1 activity is a compelling strategy to reverse this immunosuppression and enhance the efficacy of cancer immunotherapies.
This compound is an itaconic acid derivative that functions as an inhibitor of Irg1 activity. In vitro studies have demonstrated its ability to reduce the production of itaconic acid in human monocyte-derived macrophages. This document outlines the protocol for the in vivo application of this compound in C57BL/6 mice, based on available preclinical data.
Signaling Pathway of Irg1 and Mechanism of Action of this compound
The following diagram illustrates the metabolic pathway involving Irg1 and the inhibitory action of this compound.
Caption: Irg1 (ACOD1) converts cis-aconitate from the Krebs cycle into itaconate, which inhibits SDH. This compound blocks this pathway by inhibiting Irg1.
Quantitative Data Summary
The following table summarizes the available quantitative data for the in vivo administration of this compound in C57BL/6 mice.
| Parameter | Value | Animal Model | Cell Line | Administration Details | Outcome | Reference |
| Dosage | 0.2 mg/kg | C57BL/6 mice | CT26 colorectal tumor | Intraperitoneal (i.p.) injection, daily for 27 days | Increased survival, decreased intratumoral frequency of monocytic myeloid-derived suppressor cells (M-MDSCs) | |
| Solubility (in formulation) | ≥ 2.5 mg/mL | N/A | N/A | See formulation protocols below | N/A |
Experimental Protocols
Materials
-
This compound (solid, white to off-white)
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Corn oil
-
C57BL/6 mice (age and gender as per experimental design)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Formulation of this compound for In Vivo Administration
Note: this compound is soluble in DMSO at 100 mg/mL. The following are protocols for preparing dosing solutions for intraperitoneal (i.p.) injection. Prepare fresh daily or store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month. Protect from light and moisture.
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation
This formulation is a common vehicle for water-insoluble compounds.
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 0.2 mg/mL in the dosing solution, a 10x stock in DMSO would be 2 mg/mL.
-
In a sterile tube, add the required volume of the this compound stock solution (10% of the final volume).
-
Add PEG300 to a final concentration of 40%.
-
Add Tween-80 to a final concentration of 5%.
-
Add saline to bring the solution to the final volume (45%).
-
Vortex thoroughly until a clear solution is obtained. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
Example for 1 mL of 0.2 mg/mL dosing solution:
-
100 µL of 2 mg/mL this compound in DMSO
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of Saline
Protocol 2: DMSO/SBE-β-CD/Saline Formulation
This formulation uses a cyclodextrin to improve solubility.
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the this compound stock solution (10% of the final volume).
-
Add the 20% SBE-β-CD in saline solution to bring the solution to the final volume (90%).
-
Vortex thoroughly until a clear solution is obtained.
Protocol 3: DMSO/Corn Oil Formulation
This formulation is suitable for lipophilic compounds.
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the this compound stock solution (10% of the final volume).
-
Add corn oil to bring the solution to the final volume (90%).
-
Vortex thoroughly until a clear solution is obtained.
In Vivo Administration Protocol
-
Animal Acclimatization: Acclimatize C57BL/6 mice to the housing conditions for at least one week prior to the start of the experiment.
-
Dose Calculation: Calculate the volume of the this compound formulation to be administered based on the animal's body weight and the desired dose (e.g., 0.2 mg/kg). A typical injection volume for mice is 5-10 mL/kg.
-
Administration:
-
Gently restrain the mouse.
-
Administer the calculated volume of the this compound formulation via intraperitoneal (i.p.) injection using a sterile syringe and an appropriate gauge needle.
-
For studies involving tumor models, the administration should be initiated as per the experimental design (e.g., after tumor inoculation and when tumors reach a certain size).
-
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.
-
Record body weights at regular intervals (e.g., 2-3 times per week).
-
For tumor studies, measure tumor volume at regular intervals using calipers.
-
-
Vehicle Control: A control group of mice should be administered the vehicle solution (without this compound) following the same administration schedule.
Experimental Workflow
The following diagram outlines the general workflow for an in vivo study of this compound in a C57BL/6 mouse tumor model.
Caption: Workflow for in vivo study of this compound in C57BL/6 mice, from setup to endpoint analysis.
Conclusion
The in vivo administration of the Irg1 inhibitor, this compound, in C57BL/6 mice offers a valuable tool for investigating the role of the Irg1/itaconate axis in various physiological and pathological processes, particularly in the context of immuno-oncology. The protocols and data presented in this document provide a foundation for designing and conducting such studies. Researchers should optimize these protocols based on their specific experimental needs and animal models. Careful monitoring for efficacy and potential toxicity is essential for the successful application of this compound in preclinical research.
References
- 1. Immune-responsive gene 1 protein links metabolism to immunity by catalyzing itaconic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The crystal structure of mouse IRG1 suggests that cis-aconitate decarboxylase has an open and closed conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunoresponsive Gene 1 and Itaconate Inhibit Succinate Dehydrogenase to Modulate Intracellular Succinate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are IRG1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
Modulating Macrophage Polarization Using Irg1/ACOD1 Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immune-responsive gene 1 (Irg1), also known as aconitate decarboxylase 1 (ACOD1), is a key enzyme induced in macrophages upon inflammatory stimuli. It catalyzes the production of itaconate from the Krebs cycle intermediate cis-aconitate. Itaconate and its derivatives are emerging as critical regulators of macrophage function, influencing their polarization into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes. This document provides detailed application notes and protocols for utilizing chemical modulators of the Irg1/itaconate pathway to study macrophage polarization. As a specific inhibitor named "Irg1-IN-1" is not widely documented, this guide focuses on the well-characterized itaconate derivative, 4-octyl itaconate (4-OI) , and a competitive inhibitor of Irg1/ACOD1, citraconate .
Mechanism of Action: The Irg1-Itaconate Axis in Macrophage Polarization
The Irg1-itaconate axis is a crucial metabolic checkpoint that influences macrophage effector functions. Upon activation by pro-inflammatory signals like lipopolysaccharide (LPS), Irg1 expression is upregulated, leading to the accumulation of itaconate. Itaconate exerts its immunomodulatory effects through multiple mechanisms, including the inhibition of the enzyme succinate dehydrogenase (SDH), which alters cellular metabolism and signaling. Itaconate and its derivatives can also directly modify proteins through alkylation of cysteine residues, impacting various signaling pathways. For instance, itaconate has been shown to inhibit the JAK1-STAT6 pathway, which is crucial for M2 polarization. By targeting this axis, researchers can dissect the metabolic requirements of macrophage polarization and explore potential therapeutic interventions for inflammatory diseases and cancer.
Data Presentation: Quantitative Effects of Irg1/ACOD1 Modulators on Macrophage Polarization
The following tables summarize the quantitative effects of 4-octyl itaconate (4-OI) and citraconate on macrophage polarization markers from various studies.
Table 1: Effects of 4-Octyl Itaconate (4-OI) on M1 Macrophage Polarization
| Cell Type | Polarization Stimuli | 4-OI Concentration | Incubation Time | Marker | Quantitative Effect |
| Human Monocyte-Derived Macrophages (MDMs) | LPS | 100 µM | 24 hours | CD80 Expression | Significant reduction[1] |
| Human Monocyte-Derived Macrophages (MDMs) | LPS | 100 µM | 24 hours | CD86 Expression | Significant reduction[1] |
| Human Monocyte-Derived Macrophages (MDMs) | LPS | 100 µM | 24 hours | TNF-α Secretion | Significant inhibition[1] |
| Human Monocyte-Derived Macrophages (MDMs) | LPS | 100 µM | 24 hours | IL-6 Secretion | Significant inhibition[1] |
| RAW264.7 Macrophages | LPS | Not specified | Not specified | CD86 Expression | Significantly lower with 4-OI[2] |
| RAW264.7 Macrophages | LPS | Not specified | Not specified | TNF-α, IL-1β, IFN-γ | Significantly inhibited by 4-OI |
Table 2: Effects of 4-Octyl Itaconate (4-OI) on M2 Macrophage Polarization
| Cell Type | Polarization Stimuli | 4-OI Concentration | Incubation Time | Marker | Quantitative Effect |
| Human Monocyte-Derived Macrophages (MDMs) | IL-4 | 100 µM | 24 hours | CD206 Expression | No significant alteration |
| Human Monocyte-Derived Macrophages (MDMs) | IL-4 | 100 µM | 24 hours | CD163 Expression | No significant alteration |
| Human Monocyte-Derived Macrophages (MDMs) | IL-4 | 100 µM | 24 hours | IL-10 Secretion | No significant difference |
| RAW264.7 Macrophages | IL-4 | Not specified | Not specified | CD206 Expression | Increased with 4-OI |
Table 3: Effects of Citraconate on ACOD1 Activity
| System | Citraconate Concentration | Effect |
| Cell-free assay (recombinant hACOD1) | Micromolar concentrations | Competitive inhibition of ACOD1 activity |
| dTHP-1 cells (LPS/IFN-γ stimulated) | 1 mM | Essentially eliminated itaconate accumulation |
Experimental Protocols
Protocol 1: In Vitro Polarization of Murine Bone Marrow-Derived Macrophages (BMDMs) and Treatment with 4-OI
Materials:
-
Bone marrow cells from mice
-
DMEM high glucose medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
Interleukin-4 (IL-4)
-
4-Octyl Itaconate (4-OI)
-
DMSO (vehicle control)
-
6-well tissue culture plates
Procedure:
-
Isolation and Differentiation of BMDMs:
-
Isolate bone marrow from the femurs and tibias of mice.
-
Culture the cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate into M0 macrophages. Change the medium on day 3 and day 6.
-
-
Macrophage Seeding:
-
On day 7, detach the differentiated macrophages and seed them in 6-well plates at a density of 1 x 10^6 cells/well. Allow the cells to adhere overnight.
-
-
Polarization and 4-OI Treatment:
-
For M1 Polarization: Replace the medium with fresh DMEM containing 10% FBS. Add M1 polarizing stimuli (e.g., 100 ng/mL LPS and 20 ng/mL IFN-γ).
-
For M2 Polarization: Replace the medium with fresh DMEM containing 10% FBS. Add M2 polarizing stimuli (e.g., 20 ng/mL IL-4).
-
Treatment: Concurrently with the polarization stimuli, treat the cells with the desired concentration of 4-OI (e.g., 50-125 µM). A vehicle control (DMSO) should be run in parallel.
-
-
Incubation:
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Analysis:
-
After incubation, collect the supernatant for cytokine analysis (ELISA).
-
Lyse the cells for gene expression analysis (RT-qPCR) or protein analysis (Western blot).
-
For flow cytometry, detach the cells and stain for surface markers (e.g., CD86 for M1, CD206 for M2).
-
Protocol 2: Polarization of THP-1 Macrophages and Treatment with Citraconate
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
Interleukin-4 (IL-4)
-
Citraconate
-
12-well tissue culture plates
Procedure:
-
Differentiation of THP-1 Monocytes:
-
Seed THP-1 monocytes in RPMI-1640 medium with 10% FBS at a density of 0.5 x 10^6 cells/well in a 12-well plate.
-
Differentiate the monocytes into M0 macrophages by treating with 50-100 ng/mL PMA for 24-48 hours.
-
-
Resting Phase:
-
After differentiation, remove the PMA-containing medium, wash the cells with PBS, and add fresh RPMI-1640 medium with 10% FBS. Let the cells rest for 24 hours.
-
-
Polarization and Citraconate Treatment:
-
For M1 Polarization: Replace the medium and add M1 polarizing stimuli (e.g., 100 ng/mL LPS and 20 ng/mL IFN-γ).
-
For M2 Polarization: Replace the medium and add M2 polarizing stimuli (e.g., 20 ng/mL IL-4).
-
Treatment: Add citraconate at the desired concentration (e.g., 1 mM to inhibit itaconate production) along with the polarization stimuli.
-
-
Incubation:
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Analysis:
-
Collect supernatant and cell lysates for analysis of polarization markers as described in Protocol 1.
-
Visualizations
References
- 1. Itaconate derivative 4-OI inhibits M1 macrophage polarization and restores its impaired function in immune thrombocytopenia through metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Octyl itaconate regulates immune balance by activating Nrf2 and negatively regulating PD-L1 in a mouse model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
preparing Irg1-IN-1 stock solution and working dilutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irg1-IN-1 is a potent and specific inhibitor of Immune-responsive gene 1 (IRG1), an enzyme that catalyzes the production of itaconate from cis-aconitate, a key intermediate in the Krebs cycle.[1][2][3] Itaconate plays a crucial role in regulating inflammatory responses and metabolism in immune cells, particularly macrophages.[4][5] By inhibiting IRG1, this compound allows for the investigation of the physiological and pathological roles of the IRG1-itaconate axis. These application notes provide detailed protocols for the preparation of this compound stock solutions and working dilutions for both in vitro and in vivo studies.
Physicochemical and Solubility Data
A comprehensive understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental results.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₅FO₄ | |
| Molecular Weight | 314.31 g/mol | |
| CAS Number | 2407652-42-8 | |
| Appearance | White solid | |
| Purity | >99% | |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. |
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥ 80 mg/mL (≥ 254.53 mM) | Sonication is recommended to aid dissolution. Use freshly opened DMSO as it is hygroscopic. | |
| In Vivo Formulation 1 | ≥ 3.3 mg/mL (≥ 10.5 mM) | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline. Add solvents sequentially and ensure the solution is clear before adding the next. Sonication is recommended. | |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL (≥ 7.95 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline). | |
| In Vivo Formulation 3 | ≥ 2.5 mg/mL (≥ 7.95 mM) | 10% DMSO, 90% Corn Oil. |
Signaling Pathways
The IRG1-itaconate axis is a critical regulatory node in inflammatory and metabolic signaling. This compound, by inhibiting itaconate production, can modulate these pathways.
Experimental Protocols
Preparation of this compound Stock Solution (In Vitro)
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 314.31 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 31.43 mg of this compound.
-
Dissolution: Add the appropriate volume of DMSO to the weighed this compound. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to one year.
Preparation of Working Dilutions (In Vitro)
This protocol provides a general guideline for preparing working dilutions from the 100 mM stock solution for cell-based assays.
Materials:
-
100 mM this compound stock solution in DMSO
-
Appropriate cell culture medium
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Thawing: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to prepare intermediate dilutions to ensure accuracy.
-
Final Concentration: The final concentration of DMSO in the cell culture medium should be kept below 0.1% to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Example Working Concentrations from Literature:
| Application | Cell Type | Concentration | Reference |
| Inhibition of Itaconate Production | Human Monocyte-Derived Macrophages (hMDMs) | 0.5 mM, 2 mM | |
| Inhibition of Cell Proliferation | C-IRG1-9 Rat Glioma Cells | 0.5 mM, 1 mM | |
| Increased T Cell Proliferation | TCR-activated hCD8+ T cells | 10 nM | |
| Histone Methylation Studies | TCR-activated hCD8+ T cells | 10 µM |
Preparation of this compound Formulation for In Vivo Studies
This protocol describes the preparation of an this compound formulation for intraperitoneal (i.p.) injection in mice.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 33 mg/mL).
-
Formulation: To prepare the final dosing solution, follow the ratio of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.
-
For 1 mL of dosing solution, start with 100 µL of the this compound stock in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween 80 and mix until the solution is clear.
-
Finally, add 450 µL of sterile saline and mix well.
-
-
Administration: The final solution should be clear. Administer the freshly prepared solution to the animals via the desired route (e.g., intraperitoneal injection).
Example In Vivo Dosing from Literature:
| Animal Model | Dosing | Route | Duration | Effect | Reference |
| C57BL/6 mice with CT26 colorectal tumors | 0.2 mg/kg | i.p. | 27 days | Antitumor effect, increased survival |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the effects of this compound.
Conclusion
These application notes provide a comprehensive guide for the preparation and use of this compound in both in vitro and in vivo research settings. Adherence to these protocols will help ensure the accuracy and reproducibility of experimental findings in the investigation of the IRG1-itaconate axis in health and disease.
References
- 1. What are IRG1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Immune-responsive gene 1 protein links metabolism to immunity by catalyzing itaconic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mycobacterium tuberculosis Induces Irg1 in Murine Macrophages by a Pathway Involving Both TLR-2 and STING/IFNAR Signaling and Requiring Bacterial Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Investigating the IRG1/Itaconate Pathway in Primary Human Monocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction: Immunoresponsive gene 1 (IRG1), also known as aconitate decarboxylase 1 (ACOD1), is a key enzyme expressed in myeloid cells, including monocytes and macrophages, particularly during inflammatory conditions.[1] IRG1 links cellular metabolism to innate immunity by catalyzing the production of itaconate from the Krebs cycle intermediate cis-aconitate.[2][3] Itaconate and its cell-permeable derivatives, such as 4-octyl itaconate (4-OI) and dimethyl itaconate (DMI), have demonstrated significant immunomodulatory functions, primarily exerting anti-inflammatory effects.[2][4] This document provides detailed protocols for studying the IRG1/itaconate pathway in primary human monocytes. As "Irg1-IN-1" does not correspond to a known specific inhibitor, these protocols focus on inducing endogenous IRG1 expression using lipopolysaccharide (LPS) and on applying itaconate derivatives to investigate the downstream functional consequences of this pathway.
Key Signaling Pathways
The induction of IRG1 in monocytes is primarily triggered by pro-inflammatory stimuli, such as LPS, which activates the Toll-like receptor 4 (TLR4) signaling cascade. This leads to the activation of transcription factors like NF-κB and AP-1, which drive the expression of IRG1 and other inflammatory genes. The product of IRG1, itaconate, in turn, exerts anti-inflammatory effects through mechanisms such as the inhibition of succinate dehydrogenase (SDH) and the activation of the Nrf2 antioxidant pathway.
Caption: LPS-induced IRG1 expression pathway in monocytes.
Experimental Workflow Overview
The general workflow for investigating the IRG1/itaconate axis involves the isolation of primary human monocytes, followed by either stimulation to induce endogenous IRG1 or treatment with itaconate derivatives. The cellular responses are then analyzed using molecular and immunological assays.
Caption: Experimental workflow for studying the IRG1 pathway.
Quantitative Data Summary
The following tables summarize typical concentrations and time points for experiments involving LPS and itaconate derivatives on primary human monocytes or related models.
Table 1: LPS-Mediated Induction of IRG1
| Parameter | Value Range | Cell Type | Notes | Source(s) |
|---|---|---|---|---|
| LPS Concentration | 0.2 ng/mL - 10 µg/mL | Primary Human Monocytes / Macrophages | Low doses (0.2 ng/mL) can prime cells, while higher doses (100 ng/mL - 10 µg/mL) strongly induce IRG1. | |
| Incubation Time | 2 - 24 hours | Primary Human Monocytes / Macrophages | IRG1 mRNA is detectable at 2h, peaks around 6h, and decreases by 12-24h. |
| Expected Outcome | >100-fold increase in IRG1 mRNA | Mouse Macrophages | A 866-fold increase in IRG1 mRNA was observed at 6h in a mouse macrophage cell line. | |
Table 2: Treatment with Itaconate Derivatives
| Compound | Concentration Range | Cell Type | Observed Effects | Source(s) |
|---|---|---|---|---|
| 4-Octyl Itaconate (4-OI) | 25 µM - 125 µM | Human PBMCs / Macrophages | Inhibits production of pro-inflammatory cytokines (e.g., IL-1β, IL-6). | |
| Dimethyl Itaconate (DMI) | 50 µM - 250 µM | Primary Human Monocytes | Dose-dependently inhibits LPS-mediated IRG1 expression. |
| Itaconate | 0.5 mM - 2.5 mM | Mouse Macrophages | Reduces IL-1β, IL-6, and IL-12 secretion. | |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human Monocytes
Materials:
-
Whole blood from healthy donors
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
CD14 MicroBeads, human (or other monocyte isolation kit)
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer, leaving the mononuclear cell layer at the interphase.
-
Collect the peripheral blood mononuclear cell (PBMC) layer and transfer to a new tube.
-
Wash the PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the PBMC pellet and isolate CD14+ monocytes using a magnetic-activated cell sorting (MACS) system according to the manufacturer's protocol.
-
Count the purified monocytes and assess purity via flow cytometry (optional).
-
Resuspend cells in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) and plate at the desired density.
-
Allow cells to rest for at least 2-4 hours before stimulation.
Protocol 2: Induction of IRG1 Expression with LPS
Materials:
-
Cultured primary human monocytes
-
Lipopolysaccharide (LPS) solution (e.g., from E. coli)
-
Complete RPMI 1640 medium
Procedure:
-
Prepare a stock solution of LPS in sterile PBS or cell culture medium.
-
Remove the culture medium from the rested monocytes.
-
Add fresh complete medium containing the desired final concentration of LPS (e.g., 100 ng/mL). For control wells, add medium without LPS.
-
Incubate the cells at 37°C in a 5% CO₂ incubator for the desired time period (e.g., 6 hours for peak IRG1 mRNA expression).
-
After incubation, harvest the cells for RNA or protein analysis, and collect the supernatant for cytokine analysis.
Protocol 3: Treatment with Itaconate Derivatives
Materials:
-
Cultured primary human monocytes
-
4-Octyl Itaconate (4-OI) or Dimethyl Itaconate (DMI)
-
DMSO (for dissolving derivatives)
-
LPS (if co-treating or pre-treating)
-
Complete RPMI 1640 medium
Procedure:
-
Prepare a stock solution of 4-OI or DMI in DMSO. Note the final DMSO concentration in culture should be kept low (<0.1%) to avoid toxicity.
-
Remove the medium from the cultured monocytes.
-
Add fresh complete medium containing the desired final concentration of the itaconate derivative (e.g., 50-125 µM for 4-OI). Include a vehicle control (medium with the same concentration of DMSO).
-
If investigating the effect on LPS-induced inflammation, add LPS to the appropriate wells either simultaneously with or after a pre-incubation period with the itaconate derivative.
-
Incubate the cells at 37°C in a 5% CO₂ incubator for the desired duration (e.g., 24 hours).
-
Harvest cell lysates and supernatants for downstream analysis.
Protocol 4: Assessment of Downstream Effects
-
Quantitative PCR (qPCR):
-
Isolate total RNA from cell lysates using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers specific for IRG1, TNF, IL6, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization. Analyze relative gene expression using the ΔΔCt method.
-
-
Western Blot:
-
Lyse cells in RIPA buffer with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against IRG1 and a loading control (e.g., β-actin or GAPDH).
-
Incubate with a suitable secondary antibody and visualize using an imaging system.
-
-
ELISA:
-
Collect cell culture supernatants and centrifuge to remove debris.
-
Use commercially available ELISA kits to quantify the concentration of secreted cytokines such as TNF-α and IL-6, following the manufacturer's instructions.
-
References
- 1. Immune Responsive Gene 1 (IRG1) Promotes Endotoxin Tolerance by Increasing A20 Expression in Macrophages through Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Itaconate derivative 4-OI inhibits M1 macrophage polarization and restores its impaired function in immune thrombocytopenia through metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Frontiers | Control of immune cell signaling by the immuno-metabolite itaconate [frontiersin.org]
Application Notes and Protocols for Cell Viability Assays with Irg1-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing cell viability assays using the Immune-responsive gene 1 (Irg1) inhibitor, Irg1-IN-1. This document includes an overview of the mechanism of action, detailed experimental protocols, and data presentation guidelines.
Introduction
Immune-responsive gene 1 (Irg1), also known as aconitate decarboxylase 1 (ACOD1), is an enzyme that catalyzes the production of itaconate from the Krebs cycle intermediate, cis-aconitate.[1][2][3] Itaconate is a key immunometabolite that modulates inflammatory responses and cellular metabolism.[4][5] The inhibitor, this compound, is a valuable tool for studying the role of the Irg1/itaconate axis in various cellular processes, including cell viability, proliferation, and apoptosis. Understanding the impact of Irg1 inhibition on cell viability is crucial for drug development efforts targeting inflammatory diseases and cancer.
Mechanism of Action
Irg1 is highly expressed in activated macrophages and other immune cells in response to inflammatory stimuli. The itaconate produced by Irg1 has several downstream effects that can influence cell viability. It can inhibit the enzyme succinate dehydrogenase (SDH), leading to alterations in the Krebs cycle and cellular respiration. Itaconate also activates the Nrf2 antioxidant pathway and can modulate the production of inflammatory cytokines. By inhibiting Irg1, this compound reduces the intracellular concentration of itaconate, thereby reversing these effects and allowing for the investigation of the direct consequences of itaconate depletion on cell survival. For instance, studies have shown that itaconate can selectively inhibit the growth of ER-positive breast cancer cells by inducing cell cycle arrest and apoptosis. Conversely, itaconate supplementation has been observed to increase the survival of granulosa cells under endoplasmic reticulum stress.
Data Presentation
The following tables summarize the reported effects of this compound and itaconate on cell proliferation and viability in different cell lines.
Table 1: Effect of this compound on Cell Proliferation
| Cell Line | Concentration | Treatment Duration | Observed Effect |
| C-IRG1-9 rat glioma cells | 0.5 mM; 1 mM | 48-96 h | Inhibition of proliferation |
| TCR-activated hCD8+ T cells | 10 nM | 48-96 h | Increased proliferation |
Table 2: Effect of Itaconate/Irg1 Expression on Cell Viability
| Cell Line | Condition | Observed Effect |
| ER-positive breast cancer cells | Itaconate treatment or IRG1 overexpression | Inhibition of cell growth, induction of apoptosis |
| Bovine granulosa cells | 4-OI (itaconate derivative) supplementation (200 µM) | Increased cell survival under stress |
| Intrahepatic cholangiocarcinoma cells | IRG1 overexpression in co-cultured macrophages | Attenuated proliferation ability |
Experimental Protocols
Detailed methodologies for performing cell viability assays with this compound treatment are provided below. The two most common and robust assays are the MTT assay, which measures metabolic activity, and the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a reliable indicator of metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (solubilized according to manufacturer's instructions, e.g., in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay is a homogeneous method that determines the number of viable cells by quantifying ATP, which is a marker of metabolically active cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in an opaque-walled multiwell plate at the desired density in the appropriate volume of culture medium (e.g., 100 µL for a 96-well plate).
-
Include control wells with medium only for background luminescence measurement.
-
Incubate overnight to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare and add this compound dilutions as described in the MTT assay protocol.
-
Incubate for the desired treatment duration.
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence using a luminometer. The luminescent signal is directly proportional to the amount of ATP and, therefore, the number of viable cells.
-
Visualizations
Irg1/Itaconate Signaling Pathway
Caption: Irg1/Itaconate signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Cell Viability Assay
Caption: Generalized workflow for a cell viability assay with this compound treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Immune-responsive gene 1 protein links metabolism to immunity by catalyzing itaconic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Control of immune cell signaling by the immuno-metabolite itaconate [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Application of Irg1-IN-1 in Glioblastoma Cell Line Research: Current Landscape and Future Directions
A comprehensive review of current scientific literature reveals no specific public data or research articles detailing the application of a compound named "Irg1-IN-1" in glioblastoma cell line research. The name may refer to a very new, unpublished, or internally designated compound.
However, the underlying target of such a putative inhibitor, the enzyme Immunoresponsive Gene 1 (Irg1), also known as Aconitate Decarboxylase 1 (ACOD1), is an area of growing interest in cancer biology, including glioblastoma. This document provides a detailed overview of the current understanding of the Irg1/itaconate axis in glioblastoma and the broader context of Irg1 inhibition in cancer research, which would be relevant to the study of any future Irg1 inhibitor.
Introduction to Irg1/ACOD1 and Itaconate in Cancer
Irg1/ACOD1 is an enzyme that catalyzes the production of itaconate from the Krebs cycle intermediate cis-aconitate.[1] Initially studied for its role in the inflammatory response of macrophages, the Irg1-itaconate axis is now recognized as a significant modulator of the tumor microenvironment (TME).[2][3] In many cancers, itaconate produced by tumor-associated macrophages (TAMs) has been shown to be immunosuppressive, thereby promoting tumor growth.[2][4] This has led to the exploration of Irg1/ACOD1 as a therapeutic target to enhance anti-tumor immunity.
The Role of the Irg1/ACOD1-Itaconate Axis in Glioblastoma
Glioblastoma (GBM) is characterized by a complex and highly immunosuppressive TME, where TAMs are a major cellular component. Research is actively exploring the role of the Irg1/ACOD1-itaconate axis in the polarization of these TAMs within the glioblastoma microenvironment.
Studies using mouse models of glioblastoma are underway to understand how the absence of ACOD1 in TAMs affects tumor progression. Preliminary findings suggest that the loss of Irg1 may lead to an increase in lymphocyte infiltration into the tumor, indicating a potential anti-tumorigenic effect. Furthermore, one study has indicated that microRNA-378 can directly target and reduce the expression of IRG1 in human glioma cells.
The current research focus is predominantly on the role of Irg1/itaconate in the immune cells within the glioblastoma TME, rather than on the glioblastoma cells themselves.
Development of Irg1/ACOD1 Inhibitors for Cancer Therapy
The development of specific and potent inhibitors for Irg1/ACOD1 is an emerging area of research. While no inhibitor is widely available for research, several approaches are being investigated:
-
Citraconic Acid Analogs: Novel, pharmacologically improved analogs of citraconic acid are being developed as first-in-class specific competitive inhibitors of ACOD1.
-
Small Molecule Inhibitors: Conference abstracts have mentioned the synthesis and preclinical evaluation of small molecule ACOD1 inhibitors, such as ERG344 and ERG350. These compounds have shown promise in syngeneic tumor models, although not specifically in glioblastoma.
These developments highlight the therapeutic potential of targeting Irg1/ACOD1 in cancer.
Hypothesized Signaling Pathway of Irg1/Itaconate in the Glioblastoma TME
Based on the available literature, the following diagram illustrates the hypothesized role of the Irg1/itaconate axis in modulating the glioblastoma tumor microenvironment.
Caption: Hypothesized role of Irg1/Itaconate in the Glioblastoma TME.
Future Research Directions for Irg1 Inhibitors in Glioblastoma
While current research is focused on the TME, future studies involving specific Irg1 inhibitors could expand to include direct investigations on glioblastoma cell lines. Potential areas of exploration include:
-
Direct Effects on Glioblastoma Cell Viability and Proliferation: Investigating whether Irg1 inhibition has any direct cytotoxic or cytostatic effects on glioblastoma cells.
-
Modulation of Intrinsic Signaling Pathways: Exploring if itaconate, or its absence due to Irg1 inhibition, affects key signaling pathways within glioblastoma cells that are known to drive tumor growth and survival.
-
Sensitization to Standard Therapies: Assessing whether Irg1 inhibition can sensitize glioblastoma cells to standard-of-care treatments such as radiation and chemotherapy.
Conclusion
At present, there is no publicly available information on the application of a specific molecule named "this compound" in glioblastoma cell line research. The broader field of Irg1/ACOD1 inhibition in cancer is still in its early stages, with a primary focus on modulating the immune response within the tumor microenvironment. The role of the Irg1-itaconate axis in glioblastoma is an active area of investigation, and the development of potent and specific Irg1 inhibitors will be crucial for advancing this research. Future studies may elucidate a direct role for this pathway within glioblastoma cells, at which point detailed application notes and protocols for specific inhibitors can be developed. Researchers interested in this area should monitor the literature for the publication of data on novel Irg1/ACOD1 inhibitors and their characterization in various cancer models, including glioblastoma.
References
- 1. Elucidating tumour‐associated microglia/macrophage diversity along glioblastoma progression and under ACOD1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting IRG1 reverses the immunosuppressive function of tumor-associated macrophages and enhances cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting IRG1 in tumor-associated macrophages for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Irg1-IN-1 Intraperitoneal Injection in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the intraperitoneal (i.p.) injection of Irg1-IN-1 in mice, a small molecule inhibitor of Immune-responsive gene 1 (Irg1). The protocols and data presented are intended to assist in the design and execution of in vivo studies investigating the therapeutic potential of targeting the Irg1/itaconate pathway in various disease models.
Introduction
Immune-responsive gene 1 (Irg1), also known as cis-aconitate decarboxylase (ACOD1), is an enzyme that catalyzes the production of itaconate from the Krebs cycle intermediate cis-aconitate, particularly in myeloid cells during inflammation.[1][2] Itaconate has emerged as a critical immunomodulatory metabolite with antimicrobial and anti-inflammatory properties.[2][3] this compound is a tool compound used to inhibit Irg1 activity, thereby reducing itaconate production and allowing for the investigation of the role of the Irg1/itaconate pathway in diseases such as cancer, inflammation, and autoimmune disorders.[4]
Quantitative Data Summary
The following table summarizes the quantitative data for the in vivo use of this compound in mice based on available literature. This data can serve as a starting point for dose-ranging and efficacy studies.
| Parameter | Value | Animal Model | Study Focus | Outcome | Reference |
| Dosage | 0.2 mg/kg | C57BL/6 mice | Colorectal Cancer | Increased survival, decreased intratumoral M-MDSCs | |
| Administration Route | Intraperitoneal (i.p.) | C57BL/6 mice | Colorectal Cancer | - | |
| Dosing Frequency | Daily | C57BL/6 mice | Colorectal Cancer | - | |
| Treatment Duration | 27 days | C57BL/6 mice | Colorectal Cancer | - | |
| Vehicle Formulation | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not specified | General in vivo use | - |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
This protocol is based on the formulation provided by MedchemExpress. Researchers should optimize the formulation based on their specific experimental needs and the solubility of their specific batch of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 0.2 mg/kg) and the weight of the mice, calculate the total amount of this compound needed.
-
Prepare the vehicle solution: In a sterile tube, prepare the vehicle by mixing the components in the following ratio:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Dissolve this compound:
-
First, dissolve the calculated amount of this compound powder in the DMSO portion of the vehicle. Vortex or sonicate briefly if necessary to ensure complete dissolution.
-
Gradually add the PEG300 to the DMSO/Irg1-IN-1 mixture while vortexing.
-
Add the Tween-80 and vortex to mix.
-
Finally, add the saline to reach the final desired volume and concentration.
-
-
Ensure complete dissolution: The final solution should be clear. If precipitation occurs, gentle warming or sonication may be required. However, be cautious of compound stability under these conditions.
-
Storage: It is recommended to prepare the formulation fresh for each injection. If short-term storage is necessary, store at 4°C and protect from light. Ascertain the stability of the compound in the formulation for the intended storage duration.
Intraperitoneal Injection Procedure in Mice
Materials:
-
Prepared this compound solution
-
Mouse restrainer (optional, but recommended for inexperienced handlers)
-
Sterile syringe and needle (27-30 gauge)
-
70% ethanol for disinfection
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Handling: Handle the mouse gently but firmly to minimize stress. One common method is to scruff the mouse by grasping the loose skin at the back of the neck.
-
Locate the Injection Site: The injection site is in the lower right or left quadrant of the abdomen. Avoid the midline to prevent injection into the bladder or cecum.
-
Positioning: Tilt the mouse slightly with its head pointing downwards. This allows the abdominal organs to shift away from the injection site.
-
Injection:
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity. The needle should penetrate the skin and the abdominal wall.
-
Aspirate gently to ensure that the needle has not entered a blood vessel or an organ. If blood or any fluid is drawn, withdraw the needle and select a new site with a fresh needle.
-
Slowly inject the calculated volume of the this compound solution. The typical injection volume for a mouse is 100-200 µL.
-
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or signs of pain.
Signaling Pathway and Experimental Workflow
Irg1/Itaconate Signaling Pathway and Inhibition by this compound
The following diagram illustrates the metabolic pathway leading to itaconate production and the point of inhibition by this compound.
Caption: Irg1/Itaconate pathway and this compound inhibition.
Experimental Workflow for In Vivo Studies
This diagram outlines a typical workflow for an in vivo study using this compound in a mouse model of disease.
Caption: In vivo experimental workflow for this compound studies.
Safety and Toxicity
Currently, there is limited publicly available information specifically detailing the safety and toxicity profile of this compound in mice. As with any experimental compound, it is crucial to conduct preliminary dose-escalation studies to determine the maximum tolerated dose (MTD) in the specific mouse strain and disease model being used. Careful monitoring for signs of toxicity, including weight loss, changes in behavior, and organ-specific toxicity (e.g., through blood chemistry and histology), is essential throughout the study.
Conclusion
This compound provides a valuable tool for elucidating the role of the Irg1/itaconate pathway in health and disease. The protocols and data presented here offer a foundation for researchers to design and conduct in vivo experiments in mice. Adherence to proper animal handling and experimental techniques, along with careful safety monitoring, will be critical for obtaining reliable and reproducible results.
References
- 1. pnas.org [pnas.org]
- 2. Irg1 expression in myeloid cells prevents immunopathology during M. tuberculosis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Irg1/itaconate metabolic pathway is a crucial determinant of dendritic cells immune-priming function and contributes to resolute allergen-induced airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Irg1-IN-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and utilizing the Immune-responsive gene 1 (Irg1) inhibitor, Irg1-IN-1, in a cell culture setting. This document details the mechanism of action of Irg1, the function of this compound, and crucially, provides protocols to assess its long-term stability in cell culture media, ensuring the reliability and reproducibility of experimental results.
Introduction to Irg1 and the Inhibitor this compound
Immune-responsive gene 1 (Irg1), also known as aconitate decarboxylase 1 (ACOD1), is an enzyme that plays a critical role in linking cellular metabolism to the immune response.[1][2] During inflammation, Irg1 expression is highly upregulated in macrophages, where it catalyzes the production of itaconic acid from the Krebs cycle intermediate, cis-aconitate.[1][2] Itaconic acid has antimicrobial and anti-inflammatory properties.[3]
This compound is a small molecule inhibitor of Irg1. By blocking the enzymatic activity of Irg1, this compound reduces the production of itaconic acid. This makes it a valuable tool for studying the role of the Irg1-itaconate axis in various physiological and pathological processes, including cancer, inflammation, and autoimmune diseases.
Long-Term Stability of this compound in Cell Culture Media
The stability of a small molecule inhibitor in cell culture media is a critical factor for the successful design and interpretation of in vitro experiments. Degradation of the compound over time can lead to a decrease in its effective concentration, resulting in misleading or inconclusive data. Currently, specific long-term stability data for this compound in various cell culture media is not extensively published. Therefore, it is highly recommended that researchers determine the stability of this compound under their specific experimental conditions.
The following sections provide detailed protocols for assessing the stability of this compound in cell culture media using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Table 1: Factors Influencing Small Molecule Stability in Cell Culture Media
| Factor | Description | Potential Impact on this compound Stability |
| Temperature | Typically 37°C for mammalian cell culture. | Higher temperatures can accelerate chemical degradation. |
| pH | Usually maintained between 7.2 and 7.4. | pH can influence hydrolysis and other degradation reactions. |
| Media Components | Amino acids, vitamins, and other supplements. | Components may react with or catalyze the degradation of the inhibitor. |
| Serum | Often contains enzymes (e.g., esterases). | Enzymatic degradation of the inhibitor can occur. |
| Light Exposure | Can cause photodegradation of sensitive compounds. | The light sensitivity of this compound should be considered. |
| Cellular Metabolism | If cells are present, they can metabolize the compound. | Intracellular enzymes can modify and inactivate the inhibitor. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media using HPLC or LC-MS/MS
This protocol describes a general method to determine the chemical stability of this compound in a cell culture medium of choice (e.g., DMEM, RPMI-1640) over a time course.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
24-well tissue culture plates (low-binding plates recommended)
-
HPLC or LC-MS/MS system
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (optional, for mobile phase)
-
-80°C freezer
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure complete dissolution.
-
Store the stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions:
-
Prepare working solutions of this compound by diluting the stock solution in the desired cell culture medium (with and without 10% FBS) to a final concentration relevant to your experiments (e.g., 10 µM).
-
Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.
-
As a control, prepare a working solution in PBS to assess the inherent chemical stability in a simpler aqueous buffer.
-
-
Incubation:
-
In a 24-well plate, add 1 mL of each working solution to triplicate wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
Collect aliquots (e.g., 100 µL) from each well at designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Immediately after collection, quench any potential degradation by adding an equal volume of ice-cold acetonitrile.
-
Store the quenched samples at -80°C until analysis.
-
-
Sample Analysis by HPLC or LC-MS/MS:
-
Thaw the samples and centrifuge to pellet any precipitates.
-
Analyze the supernatant to determine the concentration of the parent this compound compound.
-
A generic reversed-phase HPLC method can be a starting point, for example, using a C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid.
-
LC-MS/MS will provide higher sensitivity and specificity and can also be used to identify potential degradation products.
-
-
Data Analysis:
-
Plot the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
From this data, the half-life (t₁/₂) of this compound in the specific medium can be calculated.
-
Table 2: Example Data Presentation for this compound Stability Assay
| Time (hours) | % Remaining in DMEM | % Remaining in DMEM + 10% FBS | % Remaining in RPMI-1640 | % Remaining in RPMI-1640 + 10% FBS |
| 0 | 100 | 100 | 100 | 100 |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 48 | ||||
| 72 | ||||
| Half-life (t₁/₂) (hours) |
This table should be populated with your experimental data.
Protocol 2: Cell Viability Assay to Functionally Assess this compound Activity
This protocol is to determine the cytotoxic or cytostatic effects of this compound on a chosen cell line. This can also serve as an indirect measure of the inhibitor's activity over time.
Materials:
-
Cell line of interest (e.g., macrophages like RAW 264.7)
-
Complete cell culture medium
-
This compound
-
96-well tissue culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium and add the diluted inhibitor solutions to the cells. Include a vehicle control (medium with the same concentration of DMSO).
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value.
-
Protocol 3: Measurement of Itaconic Acid Production
This protocol measures the direct downstream effect of this compound inhibition.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or primary bone marrow-derived macrophages)
-
LPS (Lipopolysaccharide)
-
This compound
-
GC-MS or LC-MS/MS for metabolite analysis
Procedure:
-
Cell Culture and Treatment:
-
Culture macrophages to the desired confluence.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce Irg1 expression.
-
-
Metabolite Extraction:
-
After the desired incubation time (e.g., 6-24 hours), collect the cell culture supernatant and/or cell lysates.
-
Perform metabolite extraction, for example, using a cold methanol/water/chloroform extraction method.
-
-
Analysis of Itaconic Acid:
-
Analyze the extracted metabolites for itaconic acid levels using GC-MS or LC-MS/MS.
-
-
Data Analysis:
-
Quantify the amount of itaconic acid produced in the presence and absence of this compound.
-
This will confirm the inhibitory activity of the compound.
-
Signaling Pathways and Experimental Workflows
Irg1 Signaling Pathway
The following diagram illustrates the central role of Irg1 in the production of itaconic acid from the Krebs cycle and its subsequent immunomodulatory effects.
Caption: The Irg1 signaling pathway, its inhibition by this compound, and its metabolic context.
Experimental Workflow for Stability Assessment
The following diagram outlines the key steps for determining the stability of this compound in cell culture media.
Caption: A generalized workflow for an in vitro stability assay of this compound.
By following these protocols and understanding the underlying principles, researchers can confidently assess the stability of this compound in their specific experimental setups, leading to more accurate and reliable data in the study of the Irg1-itaconate pathway.
References
Troubleshooting & Optimization
Troubleshooting Inconsistent Results with Irg1-IN-1: A Technical Support Center
Welcome to the technical support center for Irg1-IN-1, a valuable tool for researchers, scientists, and drug development professionals investigating the role of Immune-responsive gene 1 (Irg1) and its metabolite, itaconate, in various physiological and pathological processes. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and sources of variability when using this compound in a question-and-answer format.
Q1: I am observing variable or lower-than-expected inhibition of itaconate production. What are the possible causes?
A1: Inconsistent inhibition of itaconate production is a common issue that can stem from several factors related to the inhibitor itself, the experimental setup, and cellular responses.
-
Inhibitor Solubility and Stability:
-
Precipitation: this compound, like many small molecules, has limited aqueous solubility. Precipitation in your stock solution or, more commonly, upon dilution into aqueous cell culture media can lead to a lower effective concentration.
-
Degradation: The stability of this compound in cell culture media over long incubation periods may be limited. Degradation of the compound will reduce its effective concentration over time.
-
-
Cellular Factors:
-
Cell Health and Density: The metabolic state and density of your cells can influence Irg1 expression and itaconate production, thereby affecting the apparent potency of the inhibitor.
-
Irg1 Expression Levels: The level of Irg1 expression can vary significantly between cell types and upon stimulation. Higher levels of the target protein may require higher concentrations of the inhibitor for effective inhibition.
-
Time-Course of Irg1 Induction: Irg1 is an inducible gene, with expression peaking at different times post-stimulation in various cell types. The timing of inhibitor addition relative to stimulant addition is critical.[1]
-
-
Experimental Procedure:
-
Inaccurate Pipetting: Inaccurate pipetting, especially of small volumes for serial dilutions, can lead to significant errors in the final inhibitor concentration.
-
Inconsistent Incubation Times: Variability in incubation times with the inhibitor or the stimulus can lead to inconsistent results.
-
Troubleshooting Workflow for Inconsistent Inhibition:
References
Technical Support Center: Managing Irg1-IN-1 Cytotoxicity in Experimental Settings
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity associated with the use of Irg1-IN-1, particularly at high concentrations. The information provided is based on published data for itaconic acid and its derivatives, as specific cytotoxicity data for this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of Immunoresponsive gene 1 (Irg1), also known as aconitate decarboxylase (ACOD1).[1] Irg1 is an enzyme that catalyzes the conversion of the Krebs cycle intermediate cis-aconitate to itaconate.[2][3][4] By inhibiting Irg1, this compound reduces the cellular production of itaconic acid. Itaconic acid itself has known anti-inflammatory and antimicrobial properties and is a subject of research in cancer and autoimmune diseases.
Q2: I am observing high levels of cell death in my experiment when using this compound. What are the potential causes?
A2: High concentrations of itaconic acid and its derivatives have been reported to induce cytotoxicity in various cell types. The potential mechanisms underlying this cytotoxicity include:
-
Mitochondrial Dysfunction: At millimolar concentrations, itaconic acid has been shown to impair mitochondrial respiration, decrease mitochondrial calcium retention capacity, and inhibit key complexes of the electron transport chain (Complex I, IV) and ATP synthase.
-
Glutathione Depletion: Itaconic acid derivatives can deplete cellular levels of glutathione (GSH), a critical antioxidant. This can lead to increased oxidative stress and subsequent cell death.
-
Apoptosis Induction: Studies have shown that high concentrations of itaconic acid can induce apoptotic cell death, particularly in neuronal cells.
Q3: At what concentrations is cytotoxicity of itaconic acid and its derivatives typically observed?
A3: The cytotoxic concentrations can vary depending on the cell type, experimental conditions (e.g., normoxic vs. hypoxic), and the specific itaconic acid derivative used. The following table summarizes some reported cytotoxic and non-cytotoxic concentrations.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot cytotoxicity issues encountered during experiments with this compound.
| Observed Problem | Potential Cause | Recommended Action |
| High level of cell death (observed via microscopy, unexpected drop in cell number) | Concentration of this compound is too high. | - Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell type and experimental duration.- Start with concentrations reported in the literature for similar cell types (e.g., 0.5 mM - 2 mM for in vitro studies) and titrate down.- Refer to the quantitative data table for reported cytotoxic concentrations of related compounds. |
| Cell type is particularly sensitive. | - Consider using a less sensitive cell line if experimentally feasible.- Shorten the incubation time with this compound. | |
| Off-target effects. | - While specific off-target effects of this compound at high concentrations are not well-documented, consider them as a possibility.- Ensure the observed phenotype is reversible upon removal of the compound. | |
| Increased markers of apoptosis (e.g., caspase activation, TUNEL staining) | Induction of apoptosis by high concentrations of the inhibitor. | - Measure markers of apoptosis (e.g., caspase-3/7 activity) at different concentrations of this compound.- Co-treat with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to see if cell death is rescued, confirming an apoptotic mechanism. |
| Decreased metabolic activity (e.g., low MTT/XTT signal) | Mitochondrial dysfunction. | - Perform a mitochondrial stress test (e.g., using a Seahorse XF Analyzer) to assess parameters like basal respiration, ATP production, and maximal respiration.- Measure mitochondrial membrane potential using dyes like TMRE or JC-1. |
| Glutathione depletion leading to oxidative stress. | - Measure intracellular glutathione (GSH) levels.- Assess reactive oxygen species (ROS) production using fluorescent probes (e.g., DCFH-DA).- Co-treat with an antioxidant like N-acetylcysteine (NAC) to see if it mitigates the cytotoxic effects. |
Quantitative Data Summary
The following tables summarize the concentrations of itaconic acid and its derivatives that have been reported to be cytotoxic or non-cytotoxic in different cell types. This data can be used as a reference for designing experiments with this compound.
Table 1: Cytotoxic Concentrations of Itaconic Acid and Derivatives
| Compound | Cell Type | Concentration | Observed Effect |
| Itaconic Acid | Cerebellar Granule Cells | 8-10 mM | Induced apoptotic cell death. |
| Itaconic Acid | Cerebellar Granule Cells (hypoxic conditions) | 1 mM | Induced substantial neuronal apoptosis. |
Table 2: Non-Cytotoxic Concentrations of Itaconic Acid and Derivatives
| Compound | Cell Type | Concentration | Duration |
| Itaconic Acid | Primary Rat Astrocytes | Up to 300 µM | Up to 6 hours |
| Dimethyl Itaconate (DI) | Primary Rat Astrocytes | Up to 300 µM | Up to 6 hours |
| 4-Octyl Itaconate (OI) | Primary Rat Astrocytes | Up to 300 µM | Up to 6 hours |
| Itaconic Acid | Neurons | 3-5 mM | Not specified |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the potential cytotoxicity of this compound.
Cell Viability Assessment: MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound and a vehicle control. Incubate for the desired experimental duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Assessment of Membrane Integrity: Lactate Dehydrogenase (LDH) Assay
This assay measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
LDH cytotoxicity assay kit
-
Microplate reader
-
-
Protocol:
-
Seed cells and treat with this compound as described for the MTT assay.
-
At the end of the incubation period, carefully collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.
-
Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells lysed with a lysis buffer provided in the kit).
-
Measure the absorbance at the recommended wavelength.
-
Calculate cytotoxicity as a percentage of the maximum LDH release.
-
Measurement of Intracellular Glutathione (GSH)
This protocol describes a common method for measuring GSH levels.
-
Materials:
-
Cells of interest
-
This compound
-
Glutathione assay kit (colorimetric or fluorometric)
-
Microplate reader
-
-
Protocol:
-
Culture and treat cells with this compound.
-
Harvest cells and prepare cell lysates according to the assay kit manufacturer's instructions. This typically involves deproteinization.
-
Perform the glutathione assay according to the kit protocol. This usually involves a reaction where GSH reduces a substrate, leading to a colorimetric or fluorescent product.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Quantify GSH concentration by comparing the sample readings to a standard curve generated with known concentrations of GSH.
-
Mitochondrial Respiration Analysis: Seahorse XF Cell Mito Stress Test
This assay measures key parameters of mitochondrial function, including oxygen consumption rate (OCR).
-
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplates
-
Cells of interest
-
This compound
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Seahorse XF assay medium
-
-
Protocol:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Treat cells with this compound for the desired duration.
-
On the day of the assay, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator for 1 hour.
-
Load the sensor cartridge with the compounds from the Mito Stress Test Kit (oligomycin, FCCP, and rotenone/antimycin A).
-
Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer.
-
The instrument will measure baseline OCR and then sequentially inject the compounds to determine key mitochondrial parameters: ATP production, maximal respiration, and non-mitochondrial respiration.
-
Analyze the data using the Seahorse Wave software.
-
Visualizations
Signaling Pathway of Irg1 Induction and Action
References
Technical Support Center: Optimizing Irg1-IN-1 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments using Irg1-IN-1, an inhibitor of Immune-responsive gene 1 (Irg1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the enzyme Immune-responsive gene 1 (Irg1), also known as aconitate decarboxylase 1 (ACOD1). Irg1 is responsible for the production of itaconate, a metabolite with anti-inflammatory properties.[1][2] By inhibiting Irg1, this compound blocks the production of itaconate, thereby modulating immune responses. This makes it a valuable tool for studying the role of the Irg1/itaconate axis in various physiological and pathological processes, including inflammation, cancer, and infectious diseases.[3][4]
Q2: What is a recommended starting concentration and incubation time for this compound in cell culture experiments?
A2: The optimal concentration and incubation time for this compound are highly dependent on the cell type and the specific experimental endpoint. Based on available data, a good starting point for many cell lines is a concentration range of 10 µM to 2 mM, with incubation times ranging from 24 to 72 hours.[5] However, it is crucial to perform a dose-response and time-course experiment for your specific cell line and assay to determine the optimal conditions.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For in vitro experiments, it is often dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: What are the expected effects of this compound treatment on cells?
A4: By inhibiting itaconate production, this compound can reverse the anti-inflammatory effects of itaconate. This can lead to various cellular responses depending on the context, such as altered cytokine production, changes in cellular metabolism, and modulation of inflammatory signaling pathways like the NF-κB pathway.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound treatment | 1. Suboptimal concentration: The concentration of this compound may be too low to effectively inhibit Irg1 in your specific cell type. 2. Insufficient incubation time: The treatment duration may not be long enough for the effects of itaconate depletion to manifest. 3. Low Irg1 expression: The cells you are using may not express Irg1 at a high enough level under your experimental conditions. 4. Inhibitor instability: this compound may be unstable in your cell culture medium over long incubation periods. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 5 mM). 2. Conduct a time-course experiment, measuring your endpoint at multiple time points (e.g., 12, 24, 48, 72 hours). 3. Confirm Irg1 expression in your cells at the mRNA or protein level before and after stimulation (if applicable). Consider using a positive control cell line known to express high levels of Irg1. 4. Consider replenishing the media with fresh this compound during long incubation periods (e.g., every 24 hours). |
| High cell toxicity or death | 1. High concentration of this compound: The concentration used may be cytotoxic to your cells. 2. High DMSO concentration: The final concentration of the solvent (DMSO) in the cell culture may be too high. 3. Cell sensitivity: Your cell line may be particularly sensitive to perturbations in metabolic pathways. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 of this compound for your cells and use concentrations well below the toxic range. 2. Ensure the final DMSO concentration is below 0.5% and include a vehicle control (DMSO alone) in your experiments. 3. Titrate down the concentration of this compound and shorten the incubation time. |
| High variability between replicates | 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. 2. Pipetting errors: Inaccurate pipetting of the inhibitor or other reagents. 3. Edge effects in microplates: Evaporation from wells on the edge of the plate can concentrate reagents and affect cell growth. | 1. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. 2. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions. 3. Avoid using the outermost wells of the microplate for experimental samples. Fill them with sterile PBS or media to maintain humidity. |
Data Presentation
Table 1: Recommended Starting Concentrations and Incubation Times for this compound in Different Cell Lines
| Cell Line | Concentration Range | Incubation Time | Experimental Readout |
| Human Monocyte-Derived Macrophages (hMDMs) | 0.5 mM - 2 mM | Not Specified | Reduction of itaconic acid and TNFα secretion |
| C-IRG1-9 rat glioma cells | 0.5 mM - 1 mM | 48 - 96 hours | Inhibition of proliferation |
| TCR-activated human CD8+ T cells | 10 nM - 10 µM | 24 - 72 hours | Increased proliferation, altered histone methylation |
Note: This table provides examples from available literature. It is essential to empirically determine the optimal conditions for your specific experimental setup.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response)
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Inhibitor Preparation: Prepare a 2X stock solution of this compound in cell culture medium for a range of concentrations (e.g., 0, 2, 10, 50, 200, 1000 µM). Also, prepare a 2X vehicle control (DMSO) at the highest concentration used for the inhibitor.
-
Treatment: Add an equal volume of the 2X inhibitor or vehicle solutions to the appropriate wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 hours).
-
Assay: Perform your desired assay to measure the biological endpoint (e.g., cell viability, cytokine production, gene expression).
-
Analysis: Plot the response against the inhibitor concentration to determine the optimal non-toxic concentration that gives the desired effect.
Protocol 2: Determining the Optimal Incubation Time for this compound (Time-Course)
-
Cell Seeding: Seed your cells in multiple identical multi-well plates.
-
Inhibitor Preparation: Prepare a 2X stock solution of this compound at the optimal concentration determined from the dose-response experiment and a corresponding vehicle control.
-
Treatment: Add an equal volume of the 2X inhibitor or vehicle solutions to the wells of all plates.
-
Incubation and Analysis: Incubate the plates and perform your assay at different time points (e.g., 6, 12, 24, 48, 72 hours).
-
Analysis: Plot the response against the incubation time to determine the time point at which the maximal effect is observed.
Mandatory Visualization
Caption: Irg1 signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for optimizing this compound incubation time.
References
avoiding precipitation of Irg1-IN-1 in aqueous solutions
Welcome to the technical support center for Irg1-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments, with a specific focus on avoiding precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Immune-responsive gene 1 (IRG1), also known as cis-aconitate decarboxylase (ACOD1). IRG1 is an enzyme that catalyzes the production of itaconic acid from the Krebs cycle intermediate cis-aconitate, particularly in activated macrophages.[1][2][3] By inhibiting IRG1, this compound blocks the synthesis of itaconic acid, thereby modulating immune and inflammatory responses.[4][5] This makes it a valuable tool for studying the role of the IRG1/itaconate axis in various diseases, including cancer, inflammation, and autoimmune disorders.
Q2: What are the primary challenges when working with this compound in aqueous solutions?
A2: The primary challenge with this compound is its limited solubility in aqueous solutions, which can lead to precipitation. This is a common issue for hydrophobic small molecules when transitioning from a high-concentration organic stock solution (e.g., in DMSO) to an aqueous environment like cell culture media or buffers.
Q3: What are the consequences of this compound precipitation in my experiments?
A3: Precipitation of this compound can lead to several experimental issues:
-
Inaccurate Dosing: The actual concentration of the soluble, active compound will be lower than intended, leading to unreliable and difficult-to-reproduce results.
-
Cellular Toxicity: The precipitate particles themselves can be cytotoxic to cells, independent of the pharmacological effects of the soluble compound.
-
Assay Interference: Precipitates can interfere with various assays, particularly those involving imaging or absorbance/fluorescence readings.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your aqueous experimental setups.
Step 1: Proper Stock Solution Preparation and Storage
-
Recommended Solvent: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, with concentrations of up to 100 mg/mL (318.16 mM) being achievable with the aid of ultrasonication.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to minimize freeze-thaw cycles.
Step 2: Dilution into Aqueous Media
Precipitation often occurs during the dilution of the DMSO stock into your aqueous experimental medium. The key is to perform this step gradually to avoid a sudden change in solvent polarity.
-
Pre-warm Media: Always use pre-warmed (e.g., 37°C) cell culture media or buffer for dilutions. This can help increase the solubility of the compound.
-
Serial Dilution: Avoid adding the concentrated DMSO stock directly into the final volume of your aqueous medium. Instead, perform an intermediate dilution step.
-
Add the required volume of the DMSO stock to a small volume of serum-free media or buffer.
-
Gently vortex or pipette to mix thoroughly.
-
Add this intermediate dilution to the final volume of your complete media.
-
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible (ideally below 0.5%) to minimize solvent-induced toxicity.
Step 3: Visual Inspection and Remediation
-
Microscopic Examination: After preparing your working solution, visually inspect it for any signs of precipitation. A microscope can be used to detect fine precipitates that may not be visible to the naked eye.
-
Sonication and Gentle Warming: If you observe precipitation, you can try to redissolve the compound by briefly sonicating the solution or gently warming it to 37°C. However, be cautious with warming as it may affect the stability of other components in your medium.
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting this compound precipitation.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Concentration | Observations |
| DMSO | ≥ 100 mg/mL (318.16 mM) | Requires ultrasonication for complete dissolution |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.95 mM) | Clear solution |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (7.95 mM) | Clear solution |
| 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL (7.95 mM) | Clear solution |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Briefly sonicate the solution to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes and store at -80°C.
-
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Prepare an intermediate dilution of this compound.
-
In a sterile tube, add the required volume of the 10 mM stock to a small volume of pre-warmed (37°C) serum-free cell culture medium to achieve a 10-100 fold dilution (e.g., 1 mM or 100 µM).
-
Gently mix by pipetting.
-
-
Add the intermediate dilution to your final volume of complete cell culture medium (containing serum, if applicable) to reach the desired final concentration.
-
Ensure the final DMSO concentration is below 0.5%.
-
-
Gently mix the final solution and add it to your cells.
-
Visually inspect the culture plates for any signs of precipitation under a microscope.
Protocol 2: In Vivo Formulation of this compound
This protocol is for reference and should be optimized for your specific animal model and administration route.
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add the following solvents sequentially, ensuring the solution is clear after each addition:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
The final concentration of this compound in this formulation can reach ≥ 2.5 mg/mL.
Signaling Pathway
The IRG1/Itaconate Signaling Pathway
Irg1 expression is induced in macrophages by various inflammatory stimuli, including lipopolysaccharide (LPS) and pathogens like Mycobacterium tuberculosis. This induction is mediated by transcription factors such as Interferon Regulatory Factor 1 (IRF1), STAT1/3, and NF-κB. Once expressed, IRG1 translocates to the mitochondria where it catalyzes the conversion of cis-aconitate to itaconic acid. Itaconic acid then exerts its immunomodulatory effects through several mechanisms, including the inhibition of succinate dehydrogenase (SDH), a key enzyme in the Krebs cycle, and the activation of the Nrf2 antioxidant response pathway.
References
- 1. Immune-responsive gene 1 protein links metabolism to immunity by catalyzing itaconic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The crystal structure of mouse IRG1 suggests that cis-aconitate decarboxylase has an open and closed conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRG1 Antibody (#17805) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 4. Targeting IRG1 reverses the immunosuppressive function of tumor-associated macrophages and enhances cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are IRG1 inhibitors and how do they work? [synapse.patsnap.com]
impact of serum concentration on Irg1-IN-1 activity
Welcome to the technical support center for Irg1-IN-1, a potent inhibitor of Immune-responsive gene 1 (Irg1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a special focus on the impact of serum concentration on its activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor of the enzyme Immune-responsive gene 1 (Irg1), also known as Aconitate Decarboxylase 1 (ACOD1). Irg1 is a key enzyme in the metabolic pathway that produces itaconic acid, a metabolite with immunomodulatory functions. By inhibiting Irg1, this compound blocks the production of itaconic acid, making it a valuable tool for studying the role of this pathway in various physiological and pathological processes, including inflammation and cancer.[1][2]
Q2: How does serum in cell culture media affect the activity of this compound?
A2: Serum, particularly fetal bovine serum (FBS), contains a high concentration of proteins, with albumin being the most abundant. These proteins can bind to small molecule inhibitors like this compound. This binding sequesters the inhibitor, reducing the "free" concentration available to enter the cells and interact with its target, Irg1. Consequently, the apparent potency (as measured by IC50) of this compound may be significantly lower in the presence of serum compared to serum-free conditions.
Q3: I am observing a discrepancy between the IC50 value of this compound in a biochemical (enzyme) assay and a cell-based assay. What could be the reason?
A3: This is a common observation and is often due to the presence of serum in your cell culture medium. Biochemical assays are typically performed in a clean, serum-free buffer system, providing a direct measure of the inhibitor's potency against the isolated enzyme. In contrast, cell-based assays are conducted in a complex milieu that includes serum proteins. The binding of this compound to these proteins reduces its effective concentration, leading to a higher apparent IC50 value (a rightward shift in the dose-response curve).
Q4: What is an "IC50 shift" assay and why is it important?
A4: An IC50 shift assay is an experiment designed to quantify the effect of serum proteins on the potency of a compound. It involves determining the IC50 of the inhibitor in the presence of varying concentrations of serum or a specific serum protein like human serum albumin (HSA). The results of this assay are crucial for understanding how the inhibitor might behave in a more physiological environment and for correlating in vitro data with in vivo efficacy.
Troubleshooting Guides
Problem 1: this compound shows high potency in my enzymatic assay but weak or no activity in my cell-based assay.
-
Possible Cause: High serum protein binding of this compound in the cell culture medium is reducing its free, active concentration.
-
Troubleshooting Steps:
-
Reduce Serum Concentration: If your cell line can tolerate it, perform the assay with a lower serum concentration (e.g., 2% or 5% FBS instead of 10%). Observe if the potency of this compound increases.
-
Perform an IC50 Shift Assay: Quantify the impact of serum by testing a range of this compound concentrations in media containing different percentages of FBS (e.g., 0%, 2%, 5%, 10%). This will reveal the extent of the potency shift.
-
Use Serum-Free Medium: If possible for your experimental setup and cell line, consider adapting your cells to a serum-free medium for the duration of the treatment with this compound.
-
Consider Physicochemical Properties: While specific data for this compound is limited, compounds with high lipophilicity (high LogP) tend to have higher plasma protein binding.
-
Problem 2: My results with this compound are inconsistent or not reproducible.
-
Possible Cause 1: Variation in serum lots. The composition of FBS can vary significantly between different batches, leading to differences in protein content and, consequently, variable effects on this compound activity.
-
Troubleshooting Steps:
-
Use a Single Lot of Serum: For a series of related experiments, use the same lot of FBS to ensure consistency.
-
Heat-Inactivate Serum Consistently: If you heat-inactivate your serum, ensure the protocol is consistent, as this can affect protein integrity.
-
-
Possible Cause 2: Instability of this compound in culture medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare working solutions of this compound fresh from a frozen stock for each experiment.
-
Minimize Freeze-Thaw Cycles: Aliquot your stock solution of this compound to avoid repeated freeze-thaw cycles.
-
Check for Precipitation: When diluting the DMSO stock solution into your aqueous culture medium, ensure that the inhibitor does not precipitate. The final DMSO concentration should typically be below 0.5%.
-
Data Presentation
Table 1: Illustrative Example of an IC50 Shift for an Inhibitor Due to Serum Protein Binding
Disclaimer: The following data is hypothetical and intended to illustrate the concept of an IC50 shift. It is not based on experimental data for this compound. Researchers should perform their own experiments to determine the actual IC50 shift for this compound in their specific assay conditions.
| Serum Concentration (% FBS) | Apparent IC50 (µM) | Fold Shift in IC50 (relative to 0% FBS) |
| 0% | 0.5 | 1.0 |
| 2% | 1.2 | 2.4 |
| 5% | 2.8 | 5.6 |
| 10% | 6.5 | 13.0 |
Experimental Protocols
Protocol: Determining the Impact of Serum Concentration on this compound Activity (IC50 Shift Assay)
Objective: To quantify the effect of Fetal Bovine Serum (FBS) on the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay.
Materials:
-
Cells expressing Irg1 (e.g., LPS-stimulated RAW 264.7 macrophages)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Assay for measuring Irg1 activity or a downstream marker (e.g., itaconic acid measurement by LC-MS, or a relevant cytokine ELISA)
-
Plate reader or other detection instrument
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will result in a sub-confluent monolayer at the end of the experiment. Allow cells to adhere overnight.
-
Preparation of Media with Varying Serum Concentrations: Prepare four batches of cell culture medium containing 0%, 2%, 5%, and 10% FBS.
-
Preparation of this compound Serial Dilutions:
-
For each serum concentration, prepare a series of this compound dilutions.
-
First, prepare the highest concentration of this compound in each of the four types of media. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically ≤ 0.5%).
-
Perform a serial dilution (e.g., 1:3 or 1:5) to generate a dose-response curve (typically 8-10 concentrations). Include a vehicle control (medium with DMSO only) for each serum condition.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the prepared this compound dilutions (and vehicle controls) to the appropriate wells.
-
Incubate the plate for a predetermined time, sufficient for the inhibitor to take effect (e.g., 6-24 hours). This time should be optimized for your specific assay.
-
-
Assay Readout:
-
After the incubation period, measure the endpoint of your assay (e.g., itaconic acid levels in the supernatant, cell viability, or cytokine production).
-
-
Data Analysis:
-
For each serum concentration, plot the assay signal as a function of the log of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value for each serum condition.
-
Calculate the fold shift in IC50 by dividing the IC50 value at each serum concentration by the IC50 value in 0% serum.
-
Visualizations
References
controlling for vehicle effects in Irg1-IN-1 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Irg1-IN-1. The information is tailored for researchers, scientists, and drug development professionals to help control for vehicle effects and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of the enzyme Immunoresponsive Gene 1 (IRG1), also known as Aconitate Decarboxylase 1 (ACOD1).[1] IRG1 is responsible for producing itaconate, a metabolite with anti-inflammatory and immunomodulatory functions.[2] By inhibiting IRG1, this compound reduces the production of itaconate.[2][3] This allows researchers to study the role of the IRG1/itaconate axis in various biological processes, including inflammation, immune responses, and cancer.[3]
Q2: Why is a vehicle control essential when using this compound?
A2: A vehicle control is crucial because the solvents used to dissolve this compound, such as Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (PEG), and cyclodextrins, are not biologically inert and can influence experimental results independently of the inhibitor. Vehicle controls help to distinguish the effects of this compound from those of the solvent.
Q3: What are the common vehicles for dissolving this compound, and what are their potential effects?
A3: Common vehicles for this compound include DMSO, PEG300, Tween-80, saline, SBE-β-CD, and corn oil. Each of these can have biological effects. For example, DMSO can suppress the production of pro-inflammatory cytokines and affect cell signaling pathways like MAPK and NF-κB. High concentrations of PEG400 have been associated with neurotoxicity in mice. Therefore, it is critical to use the lowest effective concentration of the vehicle and to always include a vehicle-only control group in your experiments.
Q4: Can the vehicle affect macrophage polarization and cytokine production?
A4: Yes. DMSO, a common solvent for this compound, has been shown to repress the production of inflammatory cytokines from human blood cells. It can also reduce both M1 and M2 macrophage skewing. This is a critical consideration when studying the effects of this compound on macrophage function, as the vehicle itself may have overlapping effects.
Q5: How might this compound affect T cell proliferation and function?
A5: this compound has been shown to increase the proliferation of TCR-activated human CD8+ T cells at low nanomolar concentrations. Conversely, the IRG1/itaconate pathway has been implicated in inhibiting the proliferation and promoting the apoptosis of tissue-resident memory T cells. Therefore, the effect of this compound on T cells can be complex and may depend on the specific context and cell type being studied.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High cytotoxicity in both this compound treated and vehicle control groups. | The concentration of the vehicle (e.g., DMSO) may be too high for your specific cell line. | Perform a dose-response curve for the vehicle alone to determine the maximum non-toxic concentration. For in vitro assays, it is recommended to keep the final DMSO concentration below 0.5%. |
| Unexpected changes in cytokine levels in the vehicle control group. | The vehicle itself is modulating cytokine production. DMSO, for instance, is known to suppress inflammatory cytokines. | Acknowledge the vehicle's effect and compare the this compound treated group directly to the vehicle control group, not to an untreated control. |
| Inconsistent results between experiments. | Variability in vehicle preparation or final concentration. The hygroscopic nature of DMSO can also affect the solubility of the compound. | Prepare fresh vehicle and this compound solutions for each experiment. Use newly opened DMSO to ensure accurate concentrations. For in vivo studies, prepare the formulation on the day of use. |
| This compound is precipitating out of solution. | The solubility of this compound in the chosen vehicle is limited. | Gentle heating and/or sonication can be used to aid dissolution. If precipitation persists, consider using a different vehicle formulation as recommended by the supplier. |
| No observable effect of this compound. | The concentration of this compound may be too low, or the cells may not express IRG1 under the experimental conditions. | Confirm IRG1 expression in your cell type of interest. IRG1 is often induced by inflammatory stimuli like LPS. Perform a dose-response experiment with this compound to determine the optimal working concentration. |
Data Presentation
Table 1: Recommended Vehicle Formulations for In Vivo Studies with this compound
| Formulation | Components | Solubility | Notes |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL | A multi-component vehicle suitable for achieving a clear solution. |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | Utilizes a cyclodextrin to improve solubility. |
| 3 | 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL | An oil-based vehicle for lipophilic drug delivery. |
| Data sourced from MedChemExpress product datasheet. |
Table 2: Effects of DMSO on RAW264.7 Macrophage Viability and Inflammatory Markers
| DMSO Concentration | Cell Viability (% of Control) | Effect on LPS-induced IL-1β and IL-6 Production |
| 0.25% - 1.5% | No significant toxicity | Significant inhibition |
| 2.0% | ~87% | Significant inhibition |
| Data summarized from a study by Shang et al. (2023). |
Experimental Protocols
Protocol 1: In Vitro Macrophage Stimulation and this compound Treatment
-
Cell Culture: Plate macrophages (e.g., RAW264.7 or bone marrow-derived macrophages) at the desired density and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.5 µM, 1 µM, 2 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Pre-treat the cells with this compound or vehicle control for 1-2 hours.
-
Stimulation: Add an inflammatory stimulus, such as Lipopolysaccharide (LPS) (e.g., 100 ng/mL), to the wells.
-
Incubation: Incubate for the desired time period (e.g., 6-24 hours) to assess cytokine production or gene expression.
-
Analysis: Collect the supernatant to measure cytokine levels (e.g., by ELISA) and/or lyse the cells to extract RNA or protein for further analysis (e.g., qPCR or Western blot).
Protocol 2: In Vivo Administration of this compound
-
Animal Model: Use an appropriate mouse model for your research question (e.g., a tumor model or an inflammation model).
-
This compound Formulation: Prepare the this compound formulation using one of the recommended vehicles (see Table 1). For example, for a 0.2 mg/kg dose, dissolve this compound in the chosen vehicle. Prepare a vehicle-only control.
-
Administration: Administer the this compound formulation or vehicle control to the mice via the desired route (e.g., intraperitoneal injection).
-
Monitoring: Monitor the animals for any adverse effects and for the experimental endpoints of interest (e.g., tumor growth, inflammatory markers).
-
Endpoint Analysis: At the end of the experiment, collect tissues or blood for analysis of relevant biomarkers.
Visualizations
Caption: Simplified signaling pathway for IRG1 induction and the mechanism of action of this compound.
Caption: General experimental workflow for in vitro studies using this compound, highlighting control groups.
References
Technical Support Center: Troubleshooting Irg1 Inhibition Assays
Welcome to the technical support center for researchers utilizing inhibitors of Immuno-responsive gene 1 (Irg1), also known as cis-aconitate decarboxylase (CAD). This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding experiments where an Irg1 inhibitor, such as Irg1-IN-1, fails to reduce itaconate production.
Frequently Asked Questions (FAQs)
Q1: My Irg1 inhibitor, this compound, is not reducing itaconate levels in my experiment. What are the possible reasons?
Failure to observe inhibition of itaconate production can stem from several factors, categorized into three main areas: the experimental model, the inhibitor itself, and the analytical methodology. A systematic evaluation of each step is crucial for identifying the issue.
Common Causes for Lack of Inhibition:
-
Inadequate Irg1 Gene Expression: The Irg1 gene is not constitutively expressed in most cell types. Its transcription is strongly induced by pro-inflammatory stimuli.[1] Without sufficient Irg1 enzyme present, there is no target for the inhibitor to act upon.
-
Problems with Inhibitor Bioavailability or Activity: The inhibitor may not be reaching the enzyme within the cell's mitochondria, or it may have degraded. Issues with solubility, stability, and cell permeability are common.[2]
-
Flaws in Experimental Design or Timing: The timing of inhibitor addition relative to inflammatory stimulation and the final sample collection is critical for observing an effect.
-
Inaccurate Itaconate Quantification: The method used to measure itaconate may lack the required sensitivity or specificity, leading to unreliable results.[3]
Below are detailed troubleshooting guides to address each of these potential problems.
Troubleshooting Guide 1: Verifying the Experimental Model
The most common reason for an Irg1 inhibitor showing no effect is the absence or insufficient expression of the Irg1 enzyme. In resting (unstimulated) cells, Irg1 levels are often undetectable.
Is Your Cell Model Expressing Irg1?
-
Requirement for Stimulation: Irg1 expression is potently induced in myeloid cells like macrophages and monocytes by inflammatory agents, most commonly Lipopolysaccharide (LPS). Ensure your protocol includes a robust stimulation step.
-
Verification of Irg1 Expression: Before testing inhibitors, confirm that your stimulation protocol successfully induces Irg1 mRNA and protein. This can be checked via qPCR and Western Blot, respectively. Itaconate production in stimulated, untreated cells is the ultimate functional confirmation.
-
Appropriate Cell Type: While macrophage cell lines (e.g., RAW264.7, J774.1) and primary bone marrow-derived macrophages (BMDMs) are standard models, other cell types may not express Irg1.
Troubleshooting Workflow for Experimental Model Validation
Troubleshooting Guide 2: Assessing the Inhibitor and Treatment Conditions
Even in a validated model, the inhibitor itself can be the source of the problem. This compound is an itaconic acid derivative and requires careful handling.
Is Your Inhibitor Active and Reaching the Target?
| Parameter | Potential Issue | Recommended Action |
| Solubility | The inhibitor has precipitated out of the culture medium. | Prepare a fresh, concentrated stock solution in a suitable solvent (e.g., DMSO). Visually inspect the medium for precipitation after adding the inhibitor. Perform a dilution series. |
| Stability | The compound may have degraded due to improper storage (e.g., multiple freeze-thaw cycles, light exposure) or instability in the culture medium over long incubation times. | Aliquot stock solutions to minimize freeze-thaw cycles. Store as recommended by the manufacturer (-80°C for long-term). Test different pre-incubation times. |
| Concentration | The concentration used may be too low to effectively inhibit the enzyme. | Perform a dose-response experiment with a wide range of concentrations (e.g., from nM to high µM) to determine the IC50. Published data suggests activity for this compound in the 0.5-2 mM range for macrophages. |
| Cell Permeability | The inhibitor may not be efficiently crossing the plasma and mitochondrial membranes to reach Irg1. | While many itaconate derivatives are cell-permeable, this can be a limiting factor. If suspected, consider using a positive control inhibitor known to be cell-permeable, such as 4-octyl itaconate (4-OI). |
| Treatment Timing | The inhibitor was added too late relative to LPS stimulation. | Irg1 protein levels peak several hours after stimulation. It is common practice to pre-incubate cells with the inhibitor for a short period (e.g., 1-3 hours) before adding LPS to ensure the inhibitor is present when the enzyme is expressed. |
Troubleshooting Guide 3: Evaluating the Analytical Method
An apparent lack of inhibition could be an artifact of an unreliable measurement technique. The gold standard for quantifying small metabolites like itaconate is Liquid Chromatography-Mass Spectrometry (LC-MS).
Is Your Itaconate Quantification Method Accurate?
| Method | Pros | Cons | Troubleshooting Tips |
| LC-MS/MS | High sensitivity and specificity. Can distinguish between isomers (itaconate, citraconate, mesaconate). | Requires specialized equipment and expertise. Potential for matrix effects. | Ensure proper sample extraction (e.g., methanol/water precipitation). Use a stable isotope-labeled internal standard for accurate quantification. Validate the method with a standard curve. |
| GC-MS | High sensitivity. | Often requires derivatization, which adds complexity and potential for variability. | Confirm complete derivatization. Check for interference from other sample components. |
| Enzymatic Assays | Can be high-throughput. | May lack specificity. Prone to interference from compounds in the sample matrix. | Run appropriate controls, including samples without enzyme and samples with known inhibitors, to check for assay interference. |
Troubleshooting Logic for No Observed Inhibition
Experimental Protocols
Protocol: Testing this compound in LPS-Stimulated RAW264.7 Macrophages
This protocol provides a standard workflow for assessing the efficacy of an Irg1 inhibitor.
1. Cell Culture and Seeding:
-
Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells in a 12-well plate at a density of 0.5 x 10^6 cells per well. Allow cells to adhere overnight.
2. Inhibitor Preparation and Treatment:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution in fresh, pre-warmed culture medium to create a range of working concentrations (e.g., 2 mM, 1 mM, 0.5 mM, 0.1 mM). Remember to prepare a vehicle control (medium with the highest equivalent percentage of DMSO).
-
Remove the old medium from the cells and replace it with the medium containing the inhibitor or vehicle.
-
Pre-incubate the cells for 2 hours at 37°C, 5% CO2.
3. Stimulation:
-
Add LPS directly to each well to a final concentration of 100 ng/mL.
-
Incubate for an additional 12-24 hours.
4. Sample Collection and Extraction:
-
Collect the cell culture supernatant for extracellular itaconate analysis.
-
Wash the cells once with ice-cold PBS.
-
Add 500 µL of ice-cold 80% methanol/water solution to each well to lyse the cells and precipitate proteins.
-
Scrape the wells and collect the lysate.
-
Centrifuge the lysate at >12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (which contains the metabolites) for analysis.
5. Itaconate Quantification by LC-MS/MS:
-
Analyze the extracted samples using a validated LC-MS/MS method.
-
A typical method involves reverse-phase or ion-pairing chromatography coupled to a triple quadrupole mass spectrometer operating in negative ion mode.
-
Monitor the specific MRM (Multiple Reaction Monitoring) transition for itaconate.
-
Quantify the concentration by comparing the signal to a standard curve prepared with a pure itaconate standard.
Irg1 Signaling and Inhibition Pathway
References
addressing variability in in vivo efficacy of Irg1-IN-1
Welcome to the technical support center for Irg1-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an itaconic acid derivative that functions as an inhibitor of the enzyme Immunoresponsive Gene 1 (Irg1), also known as cis-aconitate decarboxylase (ACOD1).[1][2][3][4] Irg1 catalyzes the production of itaconate from the Krebs cycle intermediate, cis-aconitate.[5] Itaconate is an immunomodulatory metabolite that can influence inflammatory responses. By inhibiting Irg1, this compound reduces the production of itaconate, which can be beneficial in research areas such as cancer, inflammation, and autoimmune diseases where the Irg1/itaconate axis plays a significant role.
Q2: What are the key signaling pathways affected by inhibiting Irg1?
A2: The product of Irg1, itaconate, influences several key signaling pathways. Therefore, inhibiting Irg1 with this compound is expected to modulate these pathways. Key pathways include:
-
Succinate Dehydrogenase (SDH) Inhibition: Itaconate is a known inhibitor of SDH (Complex II) in the mitochondrial electron transport chain, leading to the accumulation of succinate. This can have downstream effects on hypoxia-inducible factor 1-alpha (HIF-1α) stabilization.
-
Keap1/Nrf2 Pathway: Itaconate can activate the Nrf2 pathway, which is involved in antioxidant responses, by modifying Keap1.
-
JAK/STAT Pathway: Itaconate has been shown to inhibit the phosphorylation of Janus Kinase 1 (JAK1), which can impact STAT6 activation in alternatively activated (M2) macrophages.
-
NF-κB Pathway: The Irg1/itaconate axis can modulate NF-κB signaling to either promote or inhibit inflammation depending on the context.
Q3: In which research areas is this compound primarily used?
A3: this compound is primarily used in pre-clinical research for cancer, inflammation, and autoimmune diseases. In oncology, targeting Irg1 is being explored to reverse the immunosuppressive tumor microenvironment and enhance anti-tumor immunity.
Troubleshooting Guide
Issue 1: High variability in in vivo efficacy between experiments.
-
Possible Cause 1: Formulation and Administration.
-
Recommendation: this compound is a hydrophobic compound and requires a suitable vehicle for in vivo administration. Ensure consistent preparation of the formulation for each experiment. Inconsistent suspension or precipitation can lead to variable dosing. Consider using one of the validated formulation protocols (see Experimental Protocols section). Auditory or visual checks for precipitation before administration are recommended.
-
-
Possible Cause 2: Animal Model and Tumor Microenvironment.
-
Recommendation: The efficacy of targeting the Irg1/itaconate pathway can be highly dependent on the specific tumor microenvironment and the immune status of the animal model. The expression of Irg1 is often highest in myeloid cells, such as tumor-associated macrophages (TAMs). The composition of the tumor immune infiltrate can significantly impact the outcome. It is advisable to characterize the immune cell populations in your tumor model.
-
-
Possible Cause 3: Dosing Regimen.
-
Recommendation: Ensure that the dosing regimen (dose, frequency, and duration) is consistent and appropriate for your model. Refer to the published data (see Data Presentation section) and consider conducting a dose-response study to determine the optimal dose for your specific application.
-
Issue 2: Difficulty in dissolving this compound for in vivo administration.
-
Possible Cause: Poor Solubility.
-
Recommendation: this compound has low aqueous solubility. It is recommended to use a formulation vehicle containing solvents like DMSO, PEG300, and/or surfactants like Tween-80. Sonication or gentle heating may aid in dissolution, but care should be taken to avoid degradation of the compound. Always prepare fresh formulations before use. For detailed formulation protocols, refer to the Experimental Protocols section.
-
Issue 3: Unexpected or off-target effects observed.
-
Possible Cause: Context-dependent role of Irg1/itaconate.
-
Recommendation: The Irg1/itaconate axis can have either pro- or anti-inflammatory effects depending on the cellular context and the specific disease model. For example, while itaconate can be anti-inflammatory in some settings, its inhibition in the tumor microenvironment may be beneficial for anti-tumor immunity. It is crucial to carefully review the literature relevant to your specific model system. Consider including additional control groups to investigate the specific effects of this compound on different immune cell populations.
-
Data Presentation
Table 1: Summary of In Vivo Efficacy Data for Irg1 Inhibitors
| Compound | Animal Model | Cancer Type | Dosing Regimen | Key Findings |
| This compound | C57BL/6 mice | Colorectal Tumor (CT26) | 0.2 mg/kg, i.p., daily for 27 days | Increased survival; Decreased intratumoral frequency of monocytic myeloid-derived suppressor cells (M-MDSCs). |
| LNP-siIrg1 | C57BL/6 mice | Colon Cancer (MC38) | Intravenous, 3 times, every 3 days | Reduced tumor growth by ~57.7%. |
| LNP-siIrg1 | C57BL/6 mice | Melanoma (B16-F10) | Intravenous, 3 times, every 3 days | Reduced tumor weight by ~75.4%. |
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
This protocol provides several options for formulating this compound for intraperitoneal (i.p.) injection in mice. The final concentration should be adjusted based on the desired dose and the injection volume.
-
Option A: DMSO/PEG300/Tween-80/Saline Formulation
-
Dissolve this compound in 100% DMSO to create a stock solution.
-
For the final formulation, mix the components in the following ratio:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Add each component one by one and vortex thoroughly to ensure a clear solution.
-
This formulation has been reported to achieve a solubility of at least 2.5 mg/mL.
-
-
Option B: DMSO/SBE-β-CD/Saline Formulation
-
Dissolve this compound in 100% DMSO to create a stock solution.
-
Prepare a 20% solution of SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline.
-
For the final formulation, mix the components in the following ratio:
-
10% DMSO (from the stock solution)
-
90% of the 20% SBE-β-CD in saline solution
-
-
Vortex until the solution is clear.
-
This formulation has also been reported to achieve a solubility of at least 2.5 mg/mL.
-
-
Option C: DMSO/Corn Oil Formulation
-
Dissolve this compound in 100% DMSO to create a stock solution.
-
For the final formulation, mix 10% of the DMSO stock solution with 90% corn oil.
-
Vortex thoroughly to ensure a uniform suspension.
-
This formulation has been reported to achieve a solubility of at least 2.5 mg/mL.
-
Protocol 2: In Vivo Efficacy Study in a Syngeneic Tumor Model
This protocol provides a general workflow for assessing the in vivo efficacy of this compound in a murine cancer model.
-
Cell Culture and Tumor Implantation:
-
Culture the desired cancer cells (e.g., CT26 colorectal carcinoma) under standard conditions.
-
On Day 0, implant the tumor cells subcutaneously into the flank of immunocompetent mice (e.g., BALB/c or C57BL/6).
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach a predetermined size (e.g., ~100 mm³), randomize the mice into treatment and vehicle control groups.
-
-
Treatment Administration:
-
Prepare the this compound formulation and the corresponding vehicle control as described in Protocol 1.
-
Administer this compound or vehicle control to the respective groups according to the planned dosing regimen (e.g., 0.2 mg/kg, i.p., daily).
-
-
Endpoint Analysis:
-
Continue to monitor tumor growth and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumor tissue can be further processed for downstream analysis, such as flow cytometry to analyze immune cell infiltration or immunohistochemistry.
-
Visualizations
Caption: Simplified signaling pathway of Irg1/Itaconate and the inhibitory action of this compound.
Caption: General experimental workflow for an in vivo efficacy study of this compound.
Caption: A logical workflow for troubleshooting variability in in vivo experiments with this compound.
References
- 1. WO2020006557A1 - Compositions and methods of using itaconic acid derivatives - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. Immune-responsive gene 1 protein links metabolism to immunity by catalyzing itaconic acid production - PMC [pmc.ncbi.nlm.nih.gov]
best practices for storing and handling Irg1-IN-1
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Irg1-IN-1, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Troubleshooting Guide
This guide provides a systematic approach to resolving common problems that may arise when working with this compound.
Issue 1: Inconsistent or No Compound Activity in Experiments
If you observe a lack of expected biological effect or high variability in your results, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | - Ensure the stock solution has not exceeded its recommended storage time and temperature.[1][2] - Avoid repeated freeze-thaw cycles by aliquoting the stock solution upon preparation.[1][3] - Protect the compound from light.[1] |
| Incorrect Concentration | - Verify the calculations used to prepare the stock and working solutions. - Ensure the compound was fully dissolved in the solvent. Gentle heating or sonication may be necessary. |
| Precipitation in Media | - Check the final concentration of the solvent (e.g., DMSO) in your cell culture media and ensure it is not at a toxic level for your cells. - Visually inspect the media for any signs of precipitation after adding this compound. |
| Off-Target Effects | - Perform a dose-response curve to determine if the observed effect is consistent with the expected potency. - Use appropriate positive and negative controls in your experiment. |
Logical Workflow for Troubleshooting Inconsistent Activity
Caption: A troubleshooting workflow for addressing inconsistent experimental results with this compound.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: How should solid this compound be stored? Solid this compound should be stored at 4°C, sealed, and protected from moisture and light.
Q2: What are the recommended storage conditions for this compound stock solutions? Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored under the following conditions:
-
-80°C for up to 6 months.
-
-20°C for up to 1 month.
Q3: Can I store my stock solution at 4°C? It is not recommended to store stock solutions at 4°C for extended periods. For short-term use, it is best to prepare fresh dilutions from a frozen stock.
Q4: My stock solution has changed color. What should I do? A color change can indicate chemical degradation. It is recommended to discard the solution and prepare a fresh stock from the solid compound.
Solubility and Preparation
Q5: What is the best solvent for preparing this compound stock solutions? DMSO is a suitable solvent for preparing stock solutions of this compound, with a solubility of 100 mg/mL (318.16 mM) with the aid of ultrasonic treatment.
Q6: I'm having trouble dissolving this compound. What can I do? If you encounter precipitation or phase separation, gentle heating and/or sonication can help with dissolution.
Q7: How should I prepare this compound for in vivo studies? Several formulations can be used for in vivo administration, achieving a solubility of at least 2.5 mg/mL. The solvents should be added sequentially:
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline).
-
Protocol 3: 10% DMSO, 90% Corn Oil.
Experimental Use
Q8: What is the mechanism of action of this compound? this compound is an itaconic acid derivative that inhibits the activity of Immune-responsive gene 1 (IRG1). IRG1 is an enzyme that produces itaconic acid from the TCA cycle intermediate cis-aconitate.
Signaling Pathway of IRG1
Caption: The inhibitory action of this compound on the IRG1 enzyme, preventing the production of itaconic acid.
Data Summary
Storage Conditions for this compound Solutions
| Temperature | Duration | Notes |
| -80°C | 6 months | Sealed storage, away from moisture and light. |
| -20°C | 1 month | Sealed storage, away from moisture and light. |
In Vitro and In Vivo Concentrations
| Application | Cell Line / Animal Model | Concentration / Dosage | Observed Effect |
| In Vitro | Human Monocyte-Derived Macrophages | 0.5 mM; 2 mM | Reduced production of itaconic acid and TNFα secretion. |
| In Vitro | C-IRG1-9 rat glioma cells | 0.5 mM; 1 mM | Inhibited cell proliferation. |
| In Vitro | TCR-activated hCD8+ T cells | 10 nM | Increased cell proliferation. |
| In Vivo | C57BL/6 mice with CT26 colorectal tumors | 0.2 mg/kg (i.p.) | Increased survival and decreased intratumoral M-MDSCs. |
Experimental Protocols
1. Preparation of this compound Stock Solution (10 mM)
-
Materials: this compound (Molecular Weight: 314.31), DMSO, sterile polypropylene tubes.
-
Procedure:
-
Weigh out the required amount of this compound powder. For 1 mg, you will need 318.16 µL of DMSO to make a 10 mM solution.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex thoroughly to dissolve the compound. If necessary, use an ultrasonic bath to aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile polypropylene tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
-
2. General Protocol for Cell-Based Assays
This protocol provides a general framework. Specific parameters such as cell seeding density, treatment duration, and final this compound concentration should be optimized for your specific cell line and assay.
-
Materials: Cultured cells, appropriate cell culture medium, this compound stock solution, multi-well plates.
-
Procedure:
-
Seed cells in a multi-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, prepare working solutions of this compound by diluting the stock solution in fresh cell culture medium to the desired final concentrations.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired treatment period.
-
At the end of the incubation, perform the desired downstream analysis (e.g., cell viability assay, protein extraction for western blot, RNA isolation for qPCR).
-
Experimental Workflow for a Cell-Based Assay
Caption: A standard workflow for conducting a cell-based assay using this compound.
References
how to normalize data from Irg1-IN-1 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in normalizing data from experiments involving the IRG1 inhibitor, Irg1-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of Immunoresponsive Gene 1 (IRG1), also known as Aconitate Decarboxylase 1 (ACOD1).[1][2][3] The primary function of the IRG1 enzyme is to catalyze the decarboxylation of cis-aconitate, a key intermediate in the Krebs cycle, to produce itaconate.[2][4] Itaconate is an immunomodulatory metabolite that plays a significant role in inflammation. By inhibiting IRG1, this compound effectively reduces the production of itaconate, thereby allowing for the study of the role of this metabolic pathway in various physiological and pathological processes.
Q2: I am using this compound to treat cells and want to measure the resulting decrease in itaconate levels by LC-MS. How should I normalize my data?
Normalizing Liquid Chromatography-Mass Spectrometry (LC-MS) data is crucial for correcting non-biological variations, such as differences in sample loading or instrument sensitivity over time. For quantifying itaconate levels in cell lysates or supernatants after treatment with this compound, several normalization strategies can be employed.
Recommended Normalization Strategies for LC-MS Data:
| Normalization Method | Description | Advantages | Considerations |
| Internal Standard (IS) | A known amount of a stable, isotopically-labeled itaconate is added to each sample prior to extraction and analysis. The signal of the endogenous itaconate is then divided by the signal of the IS. | Corrects for sample-to-sample variation in extraction efficiency and instrument response. | Requires a suitable internal standard that is not naturally present in the samples and has similar ionization properties to itaconate. |
| Total Ion Count (TIC) / Sum Normalization | The intensity of the itaconate peak is divided by the sum of the intensities of all detected peaks in that sample. | Simple to implement and can correct for variations in sample amount. | Assumes that the majority of metabolites do not change between samples, which may not be true in all experimental conditions. |
| Median Normalization | The intensity of the itaconate peak is divided by the median intensity of all identified metabolite peaks within a sample. | More robust to outliers compared to TIC/Sum normalization. | Similar to TIC normalization, it assumes that most metabolite levels are stable across samples. |
| Normalization to Cell Number or Protein Content | The measured itaconate concentration is divided by the cell count or total protein concentration of the corresponding sample. | Directly accounts for differences in cell number or sample biomass. | Requires an additional assay to determine cell number (e.g., hemocytometer) or total protein (e.g., BCA assay). |
Experimental Protocol: Quantification of Itaconate by LC-MS/MS
This protocol provides a general framework for the quantification of itaconate in cell culture supernatants or cell lysates.
-
Sample Preparation:
-
Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control for the desired time.
-
For supernatant analysis, collect the cell culture medium.
-
For cell lysate analysis, wash cells with ice-cold PBS, and then lyse the cells using a suitable method (e.g., methanol-water extraction).
-
Add an internal standard (e.g., 13C-labeled itaconate) to each sample.
-
Centrifuge the samples to pellet any debris and collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Use a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Separate metabolites on a suitable column (e.g., a C18 reversed-phase column).
-
Use an appropriate mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Set the mass spectrometer to monitor for the specific mass-to-charge (m/z) transitions of itaconate and the internal standard.
-
-
Data Normalization and Analysis:
-
Integrate the peak areas for itaconate and the internal standard in each sample.
-
Calculate the ratio of the itaconate peak area to the internal standard peak area.
-
Generate a standard curve using known concentrations of itaconate to determine the absolute concentration in the samples.
-
Further normalize the data to cell number or total protein concentration if desired.
-
Q3: How do I normalize data from cell viability assays (e.g., MTT, MTS) when treating cells with this compound?
Cell viability assays are often used to assess the cytotoxic effects of a compound or to ensure that observed effects are not due to cell death. When using this compound, it is important to distinguish between a specific effect on a biological process and a general effect on cell viability.
Normalization Procedure for Cell Viability Assays:
-
Include Proper Controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This serves as your 100% viability control.
-
Blank Control: Wells containing only cell culture medium without cells. This is for background subtraction.
-
Positive Control (Optional): A compound known to induce cell death.
-
-
Calculation of Percent Viability:
-
Subtract the average absorbance of the blank control from all other absorbance readings.
-
Normalize the data to the vehicle control by dividing the corrected absorbance of each treated well by the average corrected absorbance of the vehicle control wells.
-
Express the results as a percentage of the vehicle control.
-
Formula: % Viability = [(Absorbance_sample - Absorbance_blank) / (Absorbance_vehicle - Absorbance_blank)] * 100
Data Presentation:
| Treatment | Concentration (µM) | Average Absorbance | Corrected Absorbance | % Viability |
| Vehicle (DMSO) | 0 | 1.25 | 1.20 | 100% |
| This compound | 1 | 1.22 | 1.17 | 97.5% |
| This compound | 10 | 1.18 | 1.13 | 94.2% |
| This compound | 100 | 1.15 | 1.10 | 91.7% |
| Blank | N/A | 0.05 | N/A | N/A |
If this compound is found to inhibit cell proliferation, normalizing to the initial cell seeding density or total protein at the end of the experiment can provide a more accurate measure of viability per cell.
Q4: What is the best way to normalize ELISA data for cytokine measurements (e.g., TNF-α) after this compound treatment?
Enzyme-linked immunosorbent assays (ELISAs) are commonly used to quantify the concentration of secreted cytokines, such as TNF-α, in cell culture supernatants. Proper normalization is essential for accurate and reproducible results.
Normalization Strategies for ELISA Data:
| Normalization Method | Description | Best For |
| Standard Curve | A standard curve is generated using known concentrations of the cytokine. The absorbance values of the unknown samples are then used to calculate their concentrations based on this curve. | Absolute quantification of the cytokine concentration (e.g., pg/mL). |
| Normalization to a Control Sample | A common control sample is included on every plate. The results for all other samples are then expressed as a ratio or fold change relative to this control. | Comparing results across multiple plates and experiments to reduce inter-assay variability. |
| Normalization to Cell Number or Total Protein | The calculated cytokine concentration is divided by the number of cells or the total protein content of the cell lysate from which the supernatant was collected. | Accounting for differences in cell number between wells, which can affect the total amount of secreted cytokine. |
General ELISA Protocol and Data Normalization:
-
Perform the ELISA: Follow the manufacturer's protocol for the specific ELISA kit being used. This typically involves coating the plate with a capture antibody, adding standards and samples, adding a detection antibody, and then a substrate for color development.
-
Generate a Standard Curve: Create a standard curve by plotting the absorbance values of the standards against their known concentrations. Use a four-parameter logistic (4-PL) curve fit for the best accuracy.
-
Calculate Sample Concentrations: Determine the concentration of the cytokine in your samples by interpolating their absorbance values from the standard curve.
-
Normalize the Data:
-
If samples were diluted, multiply the calculated concentration by the dilution factor.
-
To compare across plates, you can normalize to a common control sample.
-
For a more refined analysis, normalize the cytokine concentration to the cell number or total protein content of the corresponding wells.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for this compound Cellular Assays
Caption: Workflow for cellular experiments using this compound.
Irg1 Signaling Pathway and Point of Inhibition
Caption: Inhibition of the IRG1 enzyme by this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Immune-responsive gene 1 protein links metabolism to immunity by catalyzing itaconic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | IRG1/itaconate increases IL-10 release to alleviate mechanical and thermal hypersensitivity in mice after nerve injury [frontiersin.org]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Validation & Comparative
A Comparative Guide: Unraveling the Nuances of Irg1 Inhibition through Chemical and Genetic Approaches
For researchers, scientists, and drug development professionals investigating the immunometabolic regulator Immune-responsive gene 1 (Irg1), the choice between a chemical inhibitor like Irg1-IN-1 and a genetic knockout model is a critical experimental design decision. This guide provides an objective comparison of these two methodologies, summarizing key performance indicators, providing experimental context, and highlighting the distinct advantages and limitations of each approach.
Immune-responsive gene 1 (Irg1), also known as aconitate decarboxylase 1 (ACOD1), is a key enzyme in immunometabolism.[1] It is highly expressed in macrophages and other immune cells upon inflammatory stimuli.[2] Irg1 catalyzes the decarboxylation of the Krebs cycle intermediate cis-aconitate to produce itaconate, a metabolite with significant antimicrobial and immunomodulatory functions.[2][3] Given its central role in linking cellular metabolism to immune responses, Irg1 has emerged as a promising therapeutic target for a range of diseases, including inflammatory disorders, infectious diseases, and cancer.[4]
This guide delves into the two primary methods for studying Irg1 function: the use of the chemical inhibitor this compound and the application of Irg1 knockout (Irg1-/-) genetic models. While both aim to ablate Irg1 function, they operate through fundamentally different mechanisms, each with its own set of experimental considerations.
At a Glance: this compound vs. Irg1 Knockout
| Feature | This compound (Chemical Inhibitor) | Irg1 Knockout (Genetic Model) |
| Mechanism of Action | Direct inhibition of Irg1 enzymatic activity. | Complete and systemic abrogation of Irg1 gene expression. |
| Temporal Control | Acute, reversible, and dose-dependent inhibition. Allows for temporal studies of Irg1 function. | Permanent, constitutive loss of Irg1 function from the embryonic stage. |
| Specificity | Potential for off-target effects, though presented as an itaconic acid derivative targeting Irg1. | Highly specific to the Irg1 gene. Potential for developmental compensation. |
| In Vitro Applications | Amenable to cell culture experiments to study acute effects of Irg1 inhibition. | Requires generation of knockout cell lines or use of primary cells from knockout animals. |
| In Vivo Applications | Systemic administration allows for studying the effects of acute Irg1 inhibition in whole organisms. | Provides a model for studying the systemic and long-term consequences of Irg1 deficiency. |
| Key Advantage | Temporal control and ease of use in a wide range of experimental systems. | High specificity and suitability for studying chronic effects and developmental roles. |
| Key Disadvantage | Potential for off-target effects and incomplete inhibition. | Lack of temporal control and potential for compensatory mechanisms to arise during development. |
Signaling and Experimental Workflows
To better visualize the concepts discussed, the following diagrams illustrate the Irg1 signaling pathway, the mechanisms of inhibition, and a generalized experimental workflow for comparing these methodologies.
Performance Comparison Based on Experimental Data
While direct head-to-head comparative studies are limited, we can synthesize data from separate studies to highlight the expected outcomes of each approach.
In Vitro Data Summary
| Parameter | This compound Treatment (LPS-stimulated hMDMs) | Irg1 Knockdown (siRNA in LPS-stimulated RAW264.7 cells) |
| Itaconate Production | Reduced. | 60% decrease compared to control. |
| TNF-α Secretion | Reduced. | Not directly reported in the same study. |
| Cell Proliferation | Inhibits C-IRG1-9 rat glioma cells; increases TCR-activated hCD8+ T cell proliferation. | Not reported. |
| Gene Expression | Not reported. | 80% decrease in Irg1 mRNA levels. |
In Vivo Data Summary
| Model | This compound Treatment (0.2 mg/kg, i.p.) | Irg1 Knockout |
| Cancer (CT26 colorectal tumor) | Increased survival, decreased intratumoral M-MDSCs. | Suppressed tumor growth (melanoma, colon, breast cancer), prolonged survival, increased tumor-infiltrating CD8+ T cells. |
| Airway Inflammation (HDM-challenged mice) | Not reported. | Increased eosinophilic airway inflammation, mucous cell metaplasia, and Th2 cytokine production. |
| Infection (M. tuberculosis) | Not reported. | Rapidly succumbed to infection with increased inflammation and pathology. |
Experimental Protocols
Detailed, step-by-step protocols are crucial for reproducibility. Below are generalized protocols based on available information.
This compound In Vitro Protocol (Human Monocyte-Derived Macrophages)
-
Cell Culture: Culture human monocyte-derived macrophages (hMDMs) in appropriate media.
-
Stimulation: Stimulate cells with lipopolysaccharide (LPS) to induce Irg1 expression.
-
Inhibitor Treatment: Treat cells with this compound at concentrations of 0.5 mM to 2 mM. A vehicle control (e.g., DMSO) should be run in parallel.
-
Incubation: Incubate for a specified period (e.g., 24 hours).
-
Analysis: Harvest supernatant to measure cytokine levels (e.g., TNF-α) by ELISA. Harvest cell lysates for metabolomic analysis of itaconate levels by LC-MS.
This compound In Vivo Protocol (Mouse Tumor Model)
-
Animal Model: Utilize a syngeneic mouse tumor model, such as C57BL/6 mice with CT26 colorectal tumors.
-
Inhibitor Preparation: Prepare this compound for intraperitoneal (i.p.) injection.
-
Administration: Administer this compound at a dosage of 0.2 mg/kg via i.p. injection. A vehicle control group should be included.
-
Treatment Schedule: Continue treatment for a specified duration (e.g., 27 days).
-
Monitoring and Analysis: Monitor tumor growth and survival. At the experimental endpoint, tumors can be excised for analysis of immune cell infiltration by flow cytometry.
Irg1 Knockout Mouse Experiments (General)
-
Animal Breeding: Breed Irg1 heterozygous mice to generate Irg1-/- and wild-type (WT) littermate controls.
-
Genotyping: Confirm the genotype of all animals by PCR.
-
Experimental Model: Induce the disease model of interest (e.g., tumor implantation, allergen challenge, infection).
-
Monitoring: Monitor disease progression and relevant physiological parameters.
-
Tissue Collection and Analysis: At the experimental endpoint, collect tissues of interest (e.g., tumors, lungs, spleen) for analysis, including histology, flow cytometry for immune cell populations, and measurement of cytokine levels.
Logical Framework for Choosing a Model
The decision to use this compound versus an Irg1 knockout model should be guided by the specific research question.
Conclusion
Both this compound and Irg1 knockout models are valuable tools for dissecting the role of Irg1 in health and disease. The choice of model is contingent on the specific scientific question being addressed. This compound offers the advantage of temporal control, making it ideal for studying the acute effects of Irg1 inhibition. However, the potential for off-target effects necessitates careful validation. Conversely, Irg1 knockout mice provide a highly specific model for investigating the long-term and developmental consequences of Irg1 deficiency, though the lack of temporal control and the possibility of compensatory mechanisms should be considered. For a comprehensive understanding of Irg1 biology, a combinatorial approach, where findings from one model are validated with the other, is the most robust strategy. As research in this field progresses, direct comparative studies will be invaluable in further elucidating the subtle yet significant differences between chemical and genetic inhibition of Irg1.
References
- 1. Targeting IRG1 reverses the immunosuppressive function of tumor-associated macrophages and enhances cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immune-responsive gene 1 protein links metabolism to immunity by catalyzing itaconic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are IRG1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
selectivity profile of Irg1-IN-1 against other metabolic enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the selectivity profile of Irg1-IN-1, a known inhibitor of Immune-responsive gene 1 (Irg1). Due to the limited availability of direct enzymatic screening data against a broad panel of metabolic enzymes, this guide focuses on the functional selectivity of this compound. This is achieved by examining its on-target activity, the downstream metabolic consequences of Irg1 inhibition, and the known effects of itaconate, the product of the Irg1 enzyme, on other metabolic enzymes.
Introduction to this compound
This compound is a derivative of itaconic acid that effectively inhibits the activity of Immune-responsive gene 1 (Irg1), an enzyme that catalyzes the production of itaconate from cis-aconitate, a key intermediate in the tricarboxylic acid (TCA) cycle.[1][2] By reducing the levels of itaconate, this compound can modulate inflammatory responses and cellular metabolism, making it a valuable tool for research in cancer, inflammation, and autoimmune diseases.[2]
On-Target and Downstream Effects of this compound
The primary mechanism of action of this compound is the inhibition of Irg1, leading to a decrease in itaconate production.[2] This has several downstream consequences that indirectly define its selectivity within a biological system.
Table 1: Summary of Known Effects of this compound
| Target/Process | Effect of this compound | Concentration | Cell/System | Reference |
| Irg1 Activity | Inhibition | Not Specified | Inferred | [2] |
| Itaconic Acid Production | Reduction | 0.5 mM; 2 mM | LPS-stimulated hMDMs | |
| TNFα Secretion | Reduction | 0.5 mM; 2 mM | LPS-stimulated hMDMs | |
| C-IRG1-9 Rat Glioma Cell Proliferation | Inhibition | 0.5 mM; 1 mM | C-IRG1-9 cells | |
| TCR-activated hCD8+ T Cell Proliferation | Increase | 10 nM | TCR-activated hCD8+ T cells | |
| H3K4me3 Levels | Depletion | 10 µM | TCR-activated hCD8+ T cells | |
| Antitumor Effect | Increased survival, decreased M-MDSCs | 0.2 mg/kg (i.p.) | C57BL/6 mice with CT26 tumors |
Indirect Selectivity Profile: Modulation of Downstream Metabolic Enzymes
The selectivity of this compound can be further understood by examining the known targets of itaconate. By inhibiting Irg1, this compound effectively reduces the concentration of itaconate, thereby relieving the inhibition of these downstream enzymes.
Succinate Dehydrogenase (SDH)
Itaconate is a known endogenous inhibitor of succinate dehydrogenase (SDH), a key enzyme in both the TCA cycle and the electron transport chain. Inhibition of SDH by itaconate leads to the accumulation of succinate, which has pro-inflammatory effects. Therefore, by reducing itaconate levels, this compound is expected to restore SDH activity.
Isocitrate Lyase (ICL)
Itaconic acid is an inhibitor of isocitrate lyase (ICL), a crucial enzyme in the glyoxylate shunt pathway, which is essential for the growth of certain bacteria, such as Mycobacterium tuberculosis and Salmonella enterica. The antimicrobial activity of macrophages is, in part, attributed to the production of itaconate which then inhibits bacterial ICL. Consequently, treatment with this compound would be expected to diminish this antimicrobial effect by reducing itaconate levels.
Table 2: Indirect Effect of this compound on Other Metabolic Enzymes via Itaconate Reduction
| Enzyme | Pathway | Role of Itaconate | Consequence of this compound Treatment |
| Succinate Dehydrogenase (SDH) | TCA Cycle, Electron Transport Chain | Inhibition | Relief of Inhibition, Decreased Succinate Accumulation |
| Isocitrate Lyase (ICL) | Glyoxylate Shunt (in bacteria) | Inhibition | Relief of Inhibition, Potential Reduction in Antimicrobial Activity |
Signaling Pathways and Experimental Workflows
The Irg1 Metabolic Pathway
The following diagram illustrates the central role of Irg1 in the production of itaconate and its subsequent impact on downstream metabolic pathways.
Caption: The Irg1 metabolic pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Activity
This diagram outlines a typical experimental workflow to evaluate the efficacy of this compound in a cellular context.
Caption: A typical experimental workflow for evaluating this compound.
Experimental Protocols
Cell Culture and Stimulation
Human monocyte-derived macrophages (hMDMs) or murine macrophage cell lines (e.g., RAW 264.7) are cultured under standard conditions. To induce Irg1 expression, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 10 ng/mL to 5 µg/mL for a period of 6 to 24 hours.
This compound Treatment
This compound is dissolved in a suitable solvent, such as DMSO, to create a stock solution. The inhibitor is then added to the cell culture medium at the desired final concentrations (e.g., 0.5 mM, 2 mM) concurrently with or after LPS stimulation.
Measurement of Itaconate and Other Metabolites
Intracellular metabolites are extracted from cell lysates. The levels of itaconate, succinate, and other TCA cycle intermediates are quantified using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Cytokine Measurement
The concentration of secreted cytokines, such as TNFα, in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
Gene Expression Analysis
Total RNA is isolated from cells, and reverse transcription is performed to generate cDNA. The relative expression levels of Irg1 mRNA are determined by quantitative real-time PCR (qPCR) using specific primers.
Cell Proliferation Assay
The effect of this compound on cell proliferation is assessed using standard methods, such as the MTT or MTS assay, which measure metabolic activity as an indicator of cell viability and proliferation.
In Vivo Antitumor Studies
C57BL/6 mice are subcutaneously inoculated with tumor cells (e.g., CT26 colorectal carcinoma). Once tumors are established, mice are treated with this compound (e.g., 0.2 mg/kg, intraperitoneal injection) or a vehicle control. Tumor growth and mouse survival are monitored over time. At the end of the study, tumors can be excised for analysis of immune cell infiltration, such as myeloid-derived suppressor cells (MDSCs), by flow cytometry.
Conclusion
While a direct, broad-panel selectivity profile for this compound against other metabolic enzymes is not currently available in the public domain, its functional selectivity can be inferred from its specific inhibition of Irg1 and the well-documented downstream metabolic consequences. This compound serves as a potent tool to probe the roles of the Irg1-itaconate axis in health and disease. Its ability to indirectly modulate the activity of enzymes like succinate dehydrogenase and isocitrate lyase through the depletion of itaconate highlights its targeted impact within the intricate network of cellular metabolism. Further studies are warranted to fully elucidate its off-target profile and to continue to explore its therapeutic potential.
References
Validating the Anti-Tumor Efficacy of Irg1-IN-1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Irg1-IN-1's anti-tumor effects against other alternative inhibitors of the Irg1/ACOD1-itaconate pathway. This document synthesizes available experimental data to aid in the evaluation and potential application of these compounds in cancer research.
The enzyme Immune-responsive gene 1 (Irg1), also known as Aconitate Decarboxylase 1 (ACOD1), and its metabolic product, itaconate, have emerged as significant players in the tumor microenvironment.[1][2][3] Overexpression of Irg1 in tumor-associated macrophages can lead to an immunosuppressive environment, hindering the body's natural anti-tumor response.[2][3] Consequently, the inhibition of Irg1 presents a promising therapeutic strategy for various cancers. This guide focuses on this compound, a novel small molecule inhibitor, and compares its activity with other known modulators of the Irg1 pathway.
Performance Comparison of Irg1/ACOD1 Inhibitors
The following tables summarize the available quantitative data on the anti-tumor effects of this compound and its alternatives.
Table 1: In Vitro Anti-Proliferative Activity of Irg1/ACOD1 Inhibitors
| Compound | Cancer Cell Line | Assay | Endpoint | Result | Citation |
| This compound | C-IRG1-9 (rat glioma) | Cell Proliferation | Inhibition of Proliferation | Effective at 0.5 mM and 1 mM | |
| ERG344 | C6 (rat glioblastoma) | Itaconate Synthesis | IC50 | ~150 µM | |
| Itaconate | MCF-7 (ER-positive breast cancer) | Colony Formation | Inhibition of Colony Formation | Significant reduction in colony numbers | |
| Itaconate | ZR-75-B (ER-positive breast cancer) | Colony Formation | Inhibition of Colony Formation | Significant reduction in colony numbers | |
| Itaconic Acid Hybrids | MCF-7, HCT 116, H460, LN-229, Capan-1, DND-41, HL-60, K-562, Z-138 | Growth Inhibition | GI50 | 0.7 - 8.6 µM for most active compounds | |
| Citraconate | HCT116 (colorectal cancer) | Cell Proliferation (CCK-8) | Increased Proliferation | Significantly promotes proliferation | |
| Citraconate | MC38 (colorectal cancer) | Cell Proliferation (CCK-8) | Increased Proliferation | Significantly promotes proliferation |
Table 2: In Vivo Anti-Tumor Efficacy of Irg1/ACOD1 Inhibitors
| Compound | Animal Model | Tumor Type | Dosage and Administration | Key Findings | Citation |
| This compound | C57BL/6 mice | CT26 colorectal tumor | 0.2 mg/kg, i.p., for 27 days | Increased survival, decreased intratumoral M-MDSCs | |
| ERG344 | Syngeneic mouse model | CT26 colon cancer | 0.2 mg/kg i.p. or 0.3 mg/kg p.o. daily | Suppressed tumor growth, increased survival probability | |
| ERG344 | Syngeneic mouse model | CT26 colon cancer | 3 mg/kg i.p. | ~17% complete tumor regression | |
| Irg1 Deficiency | Syngeneic mouse models | B16-F10 (melanoma), MC38 (colon cancer), E0771 (breast cancer) | Genetic knockout | Significantly suppressed tumor growth |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: Irg1/ACOD1 pathway in the tumor microenvironment and the inhibitory action of this compound.
References
Measuring Target Engagement of Irg1-IN-1 in Live Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Accurately determining if a drug candidate binds to its intended target within a living cell is a critical step in drug discovery. This guide provides a comparative overview of methodologies to measure the target engagement of Irg1-IN-1, a known inhibitor of Immunoresponsive gene 1 (Irg1), also known as Aconitate Decarboxylase 1 (ACOD1). We will explore both direct and indirect approaches, offering detailed experimental protocols, quantitative data comparisons, and visual workflows to aid in selecting the most suitable assay for your research needs.
Introduction to Irg1 and this compound
Irg1 is a mitochondrial enzyme that plays a key role in immunometabolism by catalyzing the decarboxylation of the tricarboxylic acid (TCA) cycle intermediate cis-aconitate to produce itaconate.[1][2][3] Itaconate has emerged as a crucial immunomodulatory metabolite with anti-inflammatory and antimicrobial properties.[4][5] this compound is a small molecule inhibitor designed to block the enzymatic activity of Irg1, thereby reducing itaconate production. Verifying that this compound engages with Irg1 in live cells is paramount to understanding its mechanism of action and therapeutic potential.
Signaling Pathway of Irg1
The expression of Irg1 is induced by various inflammatory stimuli, such as lipopolysaccharide (LPS), which activates signaling pathways leading to the production of itaconate. This metabolic shift has downstream effects on cellular processes, including the modulation of inflammatory responses.
Caption: Signaling pathway of Irg1 activation and inhibition by this compound.
Comparison of Target Engagement Methods
We will compare three key methods for assessing this compound target engagement in live cells: two direct binding assays (Cellular Thermal Shift Assay and NanoBRET Assay) and one indirect functional assay (Itaconic Acid Quantification).
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET Assay | Itaconic Acid Quantification (LC-MS/MS) |
| Principle | Ligand binding stabilizes the target protein against thermal denaturation. | Bioluminescence Resonance Energy Transfer (BRET) between a luciferase-tagged target and a fluorescent tracer. | Measures the downstream product of the target enzyme's activity. |
| Assay Type | Direct Binding | Direct Binding | Indirect (Functional) |
| Labeling Requirement | Label-free for the compound. Requires a specific antibody for detection. | Requires genetic tagging of the target (e.g., NanoLuc) and a fluorescently labeled tracer. | Label-free. |
| Throughput | Low to medium, can be adapted for higher throughput. | High-throughput compatible. | Medium to high-throughput with appropriate automation. |
| Quantitative Data | EC50 (cellular potency), ΔTagg (thermal shift). | IC50 (cellular affinity), Residence Time. | IC50 (functional inhibition). |
| Key Advantage | Measures engagement with the endogenous or overexpressed protein in a physiological context without modifying the compound. | Highly sensitive and quantitative, provides real-time binding kinetics in live cells. | Directly measures the functional consequence of target engagement. |
| Key Disadvantage | Some protein-ligand interactions may not result in a significant thermal shift. Irg1 is a mitochondrial protein which may require modified protocols. | Requires significant upfront development of a specific fluorescent tracer and genetic modification of cells. | Indirect; inhibition of itaconate could be due to off-target effects. |
Experimental Protocols and Data
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding increases the thermal stability of the protein.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Culture: Culture a relevant cell line (e.g., HEK293T overexpressing Irg1, or macrophage cell lines like RAW 264.7) to 80-90% confluency.
-
Compound Treatment: Treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
Cell Harvesting and Heat Challenge: Harvest cells and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thawing using liquid nitrogen and a room temperature water bath.
-
Clarification of Lysate: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant containing the soluble protein fraction. Determine protein concentration using a BCA assay and normalize all samples.
-
Western Blot Analysis: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for Irg1. Use an appropriate secondary antibody and detect the signal.
-
Data Analysis: Quantify the band intensities. Plot the percentage of soluble Irg1 against the temperature to generate a melting curve. A shift in the melting temperature (ΔTagg) in the presence of this compound indicates target engagement. For dose-response analysis, heat all samples at a single optimized temperature (e.g., the Tagg of the vehicle-treated group) and plot the soluble Irg1 fraction against the log of the inhibitor concentration to determine the cellular EC50.
| Parameter | Vehicle (DMSO) | This compound (10 µM) |
| Melting Temperature (Tagg) | 52°C | 58°C |
| Thermal Shift (ΔTagg) | - | +6°C |
| Cellular EC50 | - | 1.5 µM |
Method 2: NanoBRET Assay (A Prospective Approach)
The NanoBRET assay is a proximity-based assay that measures the binding of a small molecule to a target protein in live cells. It requires the development of a specific fluorescent tracer for Irg1.
Caption: Workflow for a NanoBRET Target Engagement Assay.
-
Reagent Development:
-
Irg1-NanoLuc Fusion Construct: Clone the Irg1 gene into a vector containing NanoLuciferase (NLuc). The crystal structure of mouse Irg1 (PDB ID: 7BR9) can inform the optimal location for the NLuc tag to avoid disrupting protein function.
-
Fluorescent Tracer: Synthesize a fluorescent tracer by conjugating a cell-permeable fluorophore (e.g., NanoBRET 590 dye) to a known Irg1 ligand. If this compound has a suitable functional group, it could be modified to create a tracer.
-
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with the Irg1-NLuc expression vector.
-
Assay Setup: Plate the transfected cells in a 96- or 384-well plate. Add the fluorescent tracer at a predetermined optimal concentration.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
BRET Measurement: Add the NanoLuc substrate (e.g., furimazine) and measure the donor (NLuc) and acceptor (tracer) emissions using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the log of the this compound concentration and fit the data to a dose-response curve to determine the cellular IC50.
| Parameter | Value |
| Tracer EC50 | 100 nM |
| This compound Cellular IC50 | 500 nM |
Method 3: Itaconic Acid Quantification by LC-MS/MS
This indirect method measures the functional outcome of Irg1 inhibition by quantifying the intracellular concentration of its product, itaconic acid.
Caption: Workflow for quantifying intracellular itaconic acid by LC-MS/MS.
-
Cell Culture and Treatment: Plate macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) and stimulate with LPS (e.g., 100 ng/mL) to induce Irg1 expression. Concurrently, treat the cells with a dose range of this compound or vehicle for a specified time (e.g., 24 hours).
-
Metabolite Extraction: Wash the cells with ice-cold PBS. Quench metabolism and extract metabolites by adding a cold solvent mixture, such as 80% methanol. Scrape the cells and collect the extract.
-
Sample Preparation: Centrifuge the extracts to pellet cell debris. Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Separate itaconic acid from other metabolites using liquid chromatography (e.g., reversed-phase or HILIC). Quantify itaconic acid using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Use a stable isotope-labeled itaconic acid as an internal standard for accurate quantification.
-
Data Analysis: Generate a standard curve using known concentrations of itaconic acid. Quantify the amount of itaconic acid in the cell extracts. Plot the percentage of itaconic acid production (relative to the LPS-stimulated, vehicle-treated control) against the log of the this compound concentration to determine the functional IC50.
| This compound Concentration | Itaconic Acid Production (% of Control) |
| 0 µM (Vehicle) | 100% |
| 0.1 µM | 85% |
| 1 µM | 55% |
| 10 µM | 15% |
| 100 µM | 5% |
| Functional IC50 | ~1.2 µM |
Conclusion
The choice of method to measure this compound target engagement depends on the specific research question, available resources, and the stage of drug development.
-
CETSA offers a robust, label-free approach to confirm direct binding in a cellular context and is well-suited for target validation.
-
A NanoBRET assay , once developed, provides a highly sensitive and high-throughput method for quantifying binding affinity and kinetics, ideal for lead optimization.
-
Itaconic acid quantification by LC-MS/MS is a powerful indirect method that confirms the functional consequence of this compound binding and is essential for linking target engagement to cellular activity.
For a comprehensive understanding of this compound's mechanism of action, a combination of a direct binding assay (like CETSA) and the indirect functional assay (itaconic acid quantification) is recommended. This dual approach provides strong evidence of target engagement and its functional impact in live cells.
References
- 1. Immune-responsive gene 1 protein links metabolism to immunity by catalyzing itaconic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Immunoresponsive Gene 1 and Itaconate Inhibit Succinate Dehydrogenase to Modulate Intracellular Succinate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the Purity and Identity of Commercially Sourced Irg1-IN-1: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the quality of chemical reagents is paramount. This guide provides a framework for validating the purity and identity of commercially sourced Irg1-IN-1, a key inhibitor of Immunoresponsive gene 1 (Irg1). We offer a comparative analysis with an alternative inhibitor and detail the necessary experimental protocols for comprehensive validation.
This compound is a derivative of itaconic acid that functions by inhibiting the activity of Irg1, an enzyme that catalyzes the production of itaconate from the Krebs cycle intermediate cis-aconitate.[1][2] By blocking Irg1, this compound modulates immune responses, making it a valuable tool for research in cancer, inflammation, and autoimmune diseases.[1][2] Given its significance, verifying the integrity of commercially available this compound is a critical first step in any experimental workflow.
Comparative Analysis of Irg1 Inhibitors
| Inhibitor | Purity (Claimed) | Available Validation Data | Mechanism of Action |
| This compound | 99.82% | H-NMR, RP-HPLC, MS | Itaconic acid derivative, inhibits Irg1 activity |
| Citraconate | N/A (Natural Product) | In vitro enzyme kinetics | Competitive inhibitor of ACOD1 |
Experimental Protocols for Validation
A multi-pronged approach utilizing various analytical techniques is recommended to rigorously validate the purity and identity of commercially sourced this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of the this compound sample by separating it from any potential impurities.
Protocol:
-
Sample Preparation: Accurately weigh 1-5 mg of this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.
-
Instrumentation: Utilize an HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable for small organic molecules.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a common starting point. A typical gradient could be: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectral analysis of this compound, but a standard wavelength like 254 nm can be used for initial screening.
-
Injection Volume: 5-10 µL.
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram. The formula is: Purity (%) = (Area of the main peak / Total area of all peaks) x 100.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
Objective: To confirm the molecular weight of this compound.
Protocol:
-
Sample Preparation: Prepare the sample as described for HPLC analysis.
-
Instrumentation: An LC-MS system combining an HPLC with a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
LC Conditions: Use the same chromatographic conditions as for the HPLC purity analysis.
-
MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode. The choice depends on the chemical nature of this compound.
-
Mass Range: Scan a mass range that includes the expected molecular weight of this compound (314.31 g/mol ).
-
-
Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the molecular ion of this compound ([M+H]⁺ or [M-H]⁻).
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Objective: To identify the characteristic functional groups present in the this compound molecule, providing a molecular fingerprint.
Protocol:
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the this compound sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition: Collect the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Compare the obtained spectrum with a reference spectrum of this compound if available, or analyze the characteristic absorption bands corresponding to its functional groups (e.g., C=O, C=C, C-F, O-H).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To confirm the chemical structure of this compound by analyzing the magnetic properties of its atomic nuclei.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire both ¹H NMR and ¹³C NMR spectra.
-
Data Analysis: Analyze the chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum and the chemical shifts in the ¹³C NMR spectrum to confirm that they are consistent with the known structure of this compound.
Visualizing Key Processes
To aid in the understanding of the concepts discussed, the following diagrams illustrate the Irg1 signaling pathway and the experimental workflow for validating this compound.
Caption: Irg1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating commercially sourced this compound.
References
Assessing the Impact of Irg1-IN-1 on Global Metabolomics Profiles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Irg1-IN-1, a potent inhibitor of Immune-responsive gene 1 (Irg1), with other methods of modulating cellular itaconate levels. We will delve into its impact on the global metabolomics profile, supported by experimental data and detailed protocols. This document aims to be an objective resource for researchers considering this compound for their studies in immunology, metabolism, and drug discovery.
Introduction to Irg1 and Itaconate Metabolism
Immune-responsive gene 1 (Irg1), also known as aconitate decarboxylase 1 (ACOD1), is a crucial enzyme in the metabolic reprogramming of immune cells, particularly macrophages, during inflammation.[1] Irg1 catalyzes the decarboxylation of the tricarboxylic acid (TCA) cycle intermediate cis-aconitate to produce itaconate.[1] Itaconate, a dicarboxylic acid, has emerged as a key immunomodulatory metabolite with both anti-inflammatory and antimicrobial properties.[1] The modulation of itaconate levels through the inhibition of Irg1 presents a promising therapeutic strategy for a range of diseases, including inflammatory disorders and cancer.[2][3]
This compound: A Specific Inhibitor of Itaconate Synthesis
This compound is a novel small molecule inhibitor designed to specifically target the enzymatic activity of Irg1, thereby blocking the production of itaconate. Its chemical formula is C18H15FO4, and its IUPAC name is 2-((4-fluorophenyl)methylene)-3-phenylsuccinic acid.
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Impact of this compound on Global Metabolomics
The primary and most direct impact of this compound on the cellular metabolome is the significant reduction of itaconic acid. Experimental data from the patent for this compound demonstrates its efficacy in inhibiting itaconate production in human monocyte-derived macrophages (hMDMs) stimulated with lipopolysaccharide (LPS).
Table 1: Effect of this compound on Itaconic Acid Production in LPS-Stimulated hMDMs
| Treatment | Concentration (mM) | Itaconic Acid Production (Relative to Control) |
| Control (LPS only) | - | 100% |
| This compound | 0.5 | Reduced |
| This compound | 2 | Significantly Reduced |
Data is qualitatively derived from the description of FIG. 1 in patent US20210261495A1. Quantitative values were not explicitly provided in the available text.
Inhibition of itaconate production has profound downstream effects on cellular metabolism, particularly on the TCA cycle. Itaconate is a known inhibitor of the enzyme succinate dehydrogenase (SDH), which converts succinate to fumarate. Therefore, treatment with this compound is expected to prevent the accumulation of succinate that is typically observed in activated macrophages.
Signaling Pathway of Irg1-Mediated Itaconate Production
The production of itaconate is intricately linked to the central carbon metabolism and inflammatory signaling pathways. The following diagram illustrates the position of Irg1 in the metabolic network.
References
- 1. Integrative metabolomics and transcriptomics identifies itaconate as an adjunct therapy to treat ocular bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2020006557A1 - Compositions and methods of using itaconic acid derivatives - Google Patents [patents.google.com]
- 3. US12060310B2 - Compositions and methods of using itaconic acid derivatives - Google Patents [patents.google.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Irg1-IN-1
Disclaimer: This document provides essential safety and logistical information based on general best practices for the disposal of novel small molecule inhibitors. As a specific Safety Data Sheet (SDS) for Irg1-IN-1 is not publicly available, researchers must consult the manufacturer-provided SDS and adhere to their institution's specific Environmental Health and Safety (EHS) guidelines.
This compound is an itaconic acid derivative utilized in research to inhibit the activity of Immune-responsive gene 1 (IRG1).[1][2] Proper handling and disposal are critical to ensure laboratory safety and environmental protection. The fundamental principle is to treat this compound and any materials contaminated with it as hazardous chemical waste.[3][4]
Key Compound Information
A summary of the pertinent data for this compound is presented below.
| Property | Value | Source |
| CAS Number | 2407652-42-8 | [5] |
| Molecular Formula | C₁₈H₁₅FO₄ | |
| Molecular Weight | 314.31 g/mol | |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO, DMF, and Ethanol. Sparingly soluble in aqueous buffers. | |
| Storage | Store powder at -20°C. Store solutions at -80°C. |
Experimental Protocol: Preparation of Stock Solutions
This protocol outlines the preparation of stock solutions, a common procedure before experimental use.
-
Preparation: In a chemical fume hood, weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle sonication may be used to aid dissolution.
-
Storage: Aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles and store at -80°C.
Step-by-Step Disposal Procedure for this compound
The following procedure provides a step-by-step guide for the safe disposal of this compound and associated waste materials.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound in any form (powder, solution, or waste), ensure you are wearing appropriate PPE. This includes, but is not limited to:
-
Safety goggles
-
A lab coat
-
Chemically resistant gloves (e.g., nitrile)
Step 2: Waste Segregation
Proper segregation of waste is crucial. Do not mix this compound waste with non-hazardous laboratory trash.
-
Solid Waste:
-
Place any unused or expired this compound powder into a designated hazardous solid waste container.
-
Collect all materials grossly contaminated with this compound, such as weigh boats, contaminated gloves, and bench paper, in the same container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound (e.g., unused stock solutions, experimental media) in a dedicated, sealed, and clearly labeled hazardous liquid waste container.
-
If organic solvents like DMSO or ethanol were used, the waste must be collected in a container designated for flammable organic waste.
-
-
Sharps Waste:
-
Dispose of any sharps contaminated with this compound (e.g., pipette tips, needles) in a designated, puncture-resistant sharps container for hazardous chemical waste.
-
Step 3: Labeling of Waste Containers
Properly label all waste containers to ensure safe handling and disposal by EHS personnel.
-
Clearly write "Hazardous Waste" on the container.
-
List the full chemical names of all contents, including "this compound" and any solvents (e.g., DMSO, Ethanol, Saline).
-
Indicate the approximate concentrations or amounts of each chemical.
Step 4: Storage of Waste
Store waste containers in a designated, secure area away from general laboratory traffic. Ensure the storage area is well-ventilated.
Step 5: Arranging for Waste Disposal
Follow your institution's specific procedures for requesting a chemical waste pickup. This is typically handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never dispose of this compound waste down the drain or in the regular trash.
Step 6: Empty Container Disposal
A container that held this compound is generally not considered "empty" until it has been properly rinsed.
-
The first rinse of a container that held a hazardous chemical must be collected and disposed of as hazardous liquid waste.
-
After a thorough triple rinsing, deface or remove the original label.
-
Dispose of the rinsed container according to your institution's guidelines for non-hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of waste generated from experiments involving this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Irg1-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal instructions for the handling of Irg1-IN-1 (CAS No. 2407652-42-8). Adherence to these procedures is critical to ensure a safe laboratory environment and to minimize risks associated with the handling of this research chemical.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Specific Requirements |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Wear a lab coat, long-sleeved shirt, and long pants. Ensure no skin is exposed. |
| Respiratory Protection | Use a NIOSH-approved respirator or work in a well-ventilated area, preferably a fume hood. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling
-
Preparation : Before handling, ensure all required PPE is correctly worn. Prepare the workspace by ensuring it is clean and uncluttered. A safety shower and eyewash station should be readily accessible.
-
Dispensing : Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.
-
Solution Preparation : When preparing solutions, add the solvent to the compound slowly. For dissolving in DMSO, ultrasonic agitation may be necessary.
-
Avoidance of Contamination : Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor.
-
Hygiene : After handling, wash hands thoroughly with soap and water. Remove and wash contaminated clothing before reuse.
Storage
This compound requires specific storage conditions to maintain its stability.
| Form | Storage Temperature | Duration | Storage Conditions |
| Solid | 4°C | As specified by the supplier | Sealed container, protected from moisture and light. |
| In solvent | -20°C | 1 month | Sealed container, protected from moisture and light. |
| -80°C | 6 months | Sealed container, protected from moisture and light. |
Emergency and Disposal Plan
A clear plan for emergencies and proper disposal is essential for safe laboratory operations.
Emergency Procedures: First Aid
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Accidental Release Measures
-
Evacuate : Immediately evacuate personnel from the spill area.
-
Ventilate : Ensure adequate ventilation.
-
Containment : Wear appropriate PPE. For solid spills, carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Decontamination : Clean the spill area thoroughly with a suitable decontaminating agent.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. This product should be treated as hazardous waste. Do not allow it to enter drains or waterways.
Experimental Protocols
Detailed experimental protocols for the use of this compound can be found in the product data sheets provided by suppliers such as MedChem Express. These protocols typically include information on preparing stock solutions and in-vitro/in-vivo experimental procedures.
Visual Workflow for Safe Handling and Emergency Response
Caption: Workflow for handling this compound and responding to emergencies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
